molecular formula C11H12O6 B1307171 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid CAS No. 3809-00-5

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

Cat. No.: B1307171
CAS No.: 3809-00-5
M. Wt: 240.21 g/mol
InChI Key: NOUUHGZLGUYQON-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C11H12O6 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(carboxymethyl)-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUUHGZLGUYQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391294
Record name 2-(carboxymethyl)-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3809-00-5
Record name 2-(carboxymethyl)-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, also known by its synonym 4,5-dimethoxyhomophthalic acid, is a key organic intermediate with significant applications in the synthesis of various biologically active molecules and complex chemical structures. Its unique arrangement of a phenylacetic acid moiety ortho to a benzoic acid, adorned with two methoxy groups, provides a versatile scaffold for drug discovery and development. This guide offers a comprehensive overview of the principal starting materials and synthetic strategies for the preparation of this valuable compound, tailored for researchers, scientists, and professionals in the field of drug development.

This document will delve into two primary synthetic pathways, each originating from a readily accessible starting material: Veratraldehyde and 3,4-Dimethoxyphenylacetic Acid . We will explore the chemical logic underpinning each synthetic step, provide detailed experimental protocols, and present the information in a clear, structured format to facilitate practical application in a laboratory setting.

Physicochemical Properties of the Target Molecule

A clear understanding of the target compound's properties is essential for its synthesis, purification, and characterization.

PropertyValue
Molecular Formula C₁₁H₁₂O₆
Molecular Weight 240.21 g/mol
Appearance White crystalline solid
Purity >98%
CAS Number 3809-00-5
SMILES Code O=C(O)C1=CC(OC)=C(OC)C=C1CC(O)=O

Synthetic Pathway I: Synthesis Starting from Veratraldehyde

Veratraldehyde (3,4-dimethoxybenzaldehyde) is an economically viable and readily available starting material, often derived from the methylation of vanillin.[1] This pathway involves the initial conversion of veratraldehyde to 3,4-dimethoxyphenylacetic acid, which then serves as the immediate precursor to the target molecule.

Workflow for Veratraldehyde-Based Synthesis

Veratraldehyde Veratraldehyde Intermediate1 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid) Veratraldehyde->Intermediate1 Multi-step conversion (e.g., via azlactone) Target 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid Intermediate1->Target Ortho-Acylation & Oxidation

Caption: Overall workflow starting from Veratraldehyde.

Step 1: Synthesis of 3,4-Dimethoxyphenylacetic Acid from Veratraldehyde

The conversion of veratraldehyde to 3,4-dimethoxyphenylacetic acid (homoveratric acid) is a well-established transformation. One common method proceeds through the formation of an azlactone intermediate, followed by hydrolysis and oxidative decarboxylation.

Causality Behind Experimental Choices:

  • Azlactone Formation: The reaction of veratraldehyde with hippuric acid in the presence of acetic anhydride and sodium acetate provides the corresponding azlactone. This reaction, a variation of the Erlenmeyer-Plöchl synthesis, is a robust method for converting aromatic aldehydes into α,β-unsaturated amino acid precursors.

  • Hydrolysis and Oxidation: The subsequent hydrolysis of the azlactone with a base, followed by oxidative workup, cleaves the intermediate to yield the desired phenylacetic acid.

Detailed Experimental Protocol:

A detailed procedure for a similar transformation is available in the literature, for instance, in Organic Syntheses.[2]

  • Azlactone Synthesis: In a round-bottom flask, combine veratraldehyde, hippuric acid, anhydrous sodium acetate, and acetic anhydride. Heat the mixture under reflux for 1-2 hours.

  • Isolation of Azlactone: Pour the hot reaction mixture into cold water with vigorous stirring to precipitate the azlactone. Collect the solid by filtration and wash with cold ethanol.

  • Hydrolysis to Pyruvic Acid: Reflux the azlactone with a 10% sodium hydroxide solution for several hours until the evolution of ammonia ceases. This step yields the sodium salt of 3,4-dimethoxyphenylpyruvic acid.[2]

  • Oxidative Decarboxylation: Cool the solution and treat it with hydrogen peroxide, maintaining the temperature below 15°C. After standing overnight, acidify the solution with hydrochloric acid.

  • Extraction and Purification: Extract the aqueous solution with a suitable organic solvent (e.g., benzene or toluene). Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,4-dimethoxyphenylacetic acid. Recrystallization from a suitable solvent system (e.g., water or benzene/hexane) will afford the purified product.

Synthetic Pathway II: Synthesis from 3,4-Dimethoxyphenylacetic Acid

3,4-Dimethoxyphenylacetic acid is a commercially available reagent and serves as a more direct precursor to the target molecule.[3] This pathway focuses on the introduction of a second carboxylic acid functionality at the ortho position to the existing acetic acid side chain. A logical and effective strategy involves a two-step sequence: a Friedel-Crafts acylation followed by an oxidation reaction.

Workflow for 3,4-Dimethoxyphenylacetic Acid-Based Synthesis

StartingMaterial 3,4-Dimethoxyphenylacetic Acid Intermediate2 2-Acetyl-4,5-dimethoxyphenylacetic Acid StartingMaterial->Intermediate2 Friedel-Crafts Acylation (e.g., AcCl, AlCl₃) Target 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid Intermediate2->Target Haloform Reaction (e.g., NaOBr)

Caption: Workflow from 3,4-Dimethoxyphenylacetic Acid.

Step 2a: Friedel-Crafts Acylation of 3,4-Dimethoxyphenylacetic Acid

The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring.[4][5] In this case, we aim to introduce an acetyl group at the 2-position of 3,4-dimethoxyphenylacetic acid.

Causality Behind Experimental Choices:

  • Directing Effects: The methoxy groups at positions 3 and 4 are ortho-, para-directing and activating. The acetic acid side chain is a deactivating group. The combined electronic effects of the two methoxy groups strongly favor electrophilic substitution at the positions ortho to them (positions 2 and 5). Due to steric hindrance from the existing acetic acid group at position 1, acylation is expected to occur predominantly at the 2-position.

  • Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acylating agent (acetyl chloride or acetic anhydride) to form the highly electrophilic acylium ion.[6]

  • Solvent: An inert solvent, such as dichloromethane (DCM) or nitrobenzene, is typically used for Friedel-Crafts reactions.

Detailed Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃, 2.5-3.0 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Acylium Ion: Cool the suspension in an ice bath (0°C). Slowly add acetyl chloride (1.1-1.2 equivalents) dropwise to the suspension with vigorous stirring.

  • Addition of Substrate: To the resulting mixture, add a solution of 3,4-dimethoxyphenylacetic acid (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-acetyl-4,5-dimethoxyphenylacetic acid, can be purified by column chromatography on silica gel or by recrystallization.

Step 2b: Oxidation of the Acetyl Group via the Haloform Reaction

The haloform reaction is an efficient method for converting methyl ketones into carboxylic acids.[7][8] This reaction is particularly well-suited for the oxidation of the newly introduced acetyl group to the desired carboxylic acid functionality.

Causality Behind Experimental Choices:

  • Mechanism: The reaction proceeds in a basic solution of a halogen (e.g., bromine in sodium hydroxide solution, forming sodium hypobromite in situ). The methyl group of the ketone is exhaustively halogenated, and the resulting trihalomethyl ketone is then cleaved by hydroxide to form the carboxylate and a haloform (e.g., bromoform).

  • Selectivity: The haloform reaction is highly selective for methyl ketones, making it an ideal choice for this transformation without affecting other parts of the molecule under the reaction conditions.

Detailed Experimental Protocol:

  • Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine to a solution of sodium hydroxide in water.

  • Reaction: Dissolve the 2-acetyl-4,5-dimethoxyphenylacetic acid from the previous step in a suitable solvent (e.g., dioxane or THF) and add it to the freshly prepared, cold sodium hypobromite solution.

  • Reaction Monitoring: Stir the mixture vigorously. The reaction is often exothermic, so the temperature should be controlled. The progress of the reaction can be monitored by the disappearance of the starting material (TLC). The formation of the bromoform byproduct may be observed as a separate phase.

  • Work-up: After the reaction is complete, destroy any excess hypobromite by adding a reducing agent, such as sodium bisulfite solution, until the yellow color disappears.

  • Isolation and Purification: Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the 2-(carboxymethyl)-4,5-dimethoxybenzoic acid. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water) will yield the purified product.

Alternative Synthetic Considerations

While the Friedel-Crafts acylation followed by haloform reaction represents a robust and logical pathway, other synthetic strategies could also be explored:

  • Direct Carboxylation: While challenging, direct carboxylation of 3,4-dimethoxyphenylacetic acid at the ortho position using strong bases and a carbon dioxide source could be investigated. However, regioselectivity might be an issue.

  • Ortho-Lithiation: Directed ortho-lithiation of a protected derivative of 3,4-dimethoxyphenylacetic acid, followed by quenching with carbon dioxide, could be a viable route. This would require careful selection of directing groups and reaction conditions.

Conclusion

The synthesis of 2-(carboxymethyl)-4,5-dimethoxybenzoic acid can be effectively achieved from readily available starting materials. The choice between veratraldehyde and 3,4-dimethoxyphenylacetic acid as the primary starting material will depend on factors such as cost, availability, and the scale of the synthesis. The presented synthetic pathways, particularly the Friedel-Crafts acylation of 3,4-dimethoxyphenylacetic acid followed by a haloform reaction, offer a reliable and scalable approach for the preparation of this important intermediate. The detailed protocols and the underlying chemical principles discussed in this guide are intended to provide researchers and drug development professionals with the necessary tools to successfully synthesize this valuable compound for their research and development endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ataman Kimya. (n.d.). VERATRALDEHYDE. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 26). The Haloform Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Haloform reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Homoveratric acid. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Derivatization of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (also known as 4,5-dimethoxyhomophthalic acid or DMHPA ) is a critical dicarboxylic acid scaffold in medicinal chemistry. It serves as the requisite precursor for the synthesis of isoquinoline alkaloids , benzocyclobutenes , and indenoisoquinoline-based topoisomerase I inhibitors .

While simple in structure, its synthesis requires precise control of regiochemistry. The most robust, scalable route involves the oxidative cleavage of 5,6-dimethoxy-1-indanone . This guide outlines the optimized synthesis of the core acid, its conversion to the reactive anhydride, and its application in the Castagnoli-Cushman Reaction (CCR) for library generation.

Part 1: Strategic Retrosynthesis & Causality

The synthesis is governed by the need to establish the 1,2-relationship of the carboxyl groups on the electron-rich dimethoxybenzene ring. Direct carboxylation of dimethoxybenzene is often regiochemically promiscuous. Therefore, we utilize a "ring-closing / ring-opening" strategy.

  • Ring Closure: We first lock the regiochemistry by cyclizing 3-(3,4-dimethoxyphenyl)propanoic acid into the indanone.[1]

  • Ring Opening: We exploit the reactivity of the ketone in the indanone to oxidatively cleave the five-membered ring, yielding the target dicarboxylic acid with the correct substitution pattern preserved.

Diagram 1: Retrosynthetic Pathway

Retrosynthesis Target Target: 4,5-Dimethoxyhomophthalic Acid Indanone Intermediate: 5,6-Dimethoxy-1-indanone Target->Indanone Oxidative Cleavage (KMnO4) Precursor Start: 3-(3,4-Dimethoxyphenyl)propanoic acid Indanone->Precursor Cyclodehydration (P2O5/MsOH) Anhydride Derivative: 4,5-Dimethoxyhomophthalic Anhydride (Reactive Gateway) Anhydride->Target Dehydration (Ac2O)

Caption: The strategic "Ring-Close / Ring-Open" approach ensures regiochemical purity of the final dicarboxylic acid.

Part 2: Core Synthesis Protocols

The following protocols are designed for scalability and reproducibility.

Phase 1: Synthesis of 5,6-Dimethoxy-1-indanone

Rationale: The cyclization of the propanoic acid precursor must be performed under anhydrous acidic conditions to avoid polymerization.

Reagents:

  • 3-(3,4-Dimethoxyphenyl)propanoic acid (1.0 eq)

  • Methanesulfonic acid (MsOH) (solvent/catalyst)

  • Phosphorus pentoxide (

    
    ) (dehydrating agent)
    

Protocol:

  • Preparation: In a flame-dried flask, dissolve

    
     (0.2 eq) in MsOH (5-10 volumes). Note: This is exothermic; cool to 0°C during addition.
    
  • Addition: Add the propanoic acid precursor portion-wise to the stirred solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1] The disappearance of the acid spot and appearance of a fluorescent indanone spot indicates completion.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a solid.[2]

  • Purification: Filter the solid, wash with water until neutral pH, and recrystallize from ethanol.

    • Checkpoint: Target MP: 118–119 °C.[1]

Phase 2: Oxidative Cleavage to 4,5-Dimethoxyhomophthalic Acid

Rationale: Potassium permanganate (


) is the oxidant of choice. The reaction must be kept alkaline to solubilize the resulting manganese dioxide (

) byproducts or facilitate their filtration, and to keep the product as the soluble dicarboxylate salt.

Reagents:

  • 5,6-Dimethoxy-1-indanone (1.0 eq)[3]

  • 
     (2.5 - 3.0 eq)
    
  • 10% NaOH (aq)

Protocol:

  • Solubilization: Suspend the indanone in 10% NaOH solution at room temperature.

  • Oxidation: Add a saturated aqueous solution of

    
     dropwise over 1 hour.
    
    • Critical Control: Maintain temperature < 40°C. Higher temperatures can degrade the methoxy groups or cause over-oxidation.

  • Workup: Add ethanol (few mL) to destroy excess permanganate (solution turns from purple to brown). Filter the

    
     precipitate through a Celite pad while hot.
    
  • Isolation: Acidify the clear filtrate with concentrated HCl to pH 1-2. The target acid, 2-(carboxymethyl)-4,5-dimethoxybenzoic acid , will crystallize.

  • Purification: Recrystallize from water or dilute acetic acid.

Data Summary Table:

ParameterPhase 1 (Indanone)Phase 2 (Acid)
Key Reagent

/ MsOH

/ NaOH
Temp Limit < 25°C (Ambient)< 40°C
Yield (Typical) 85-90%65-75%
Appearance Yellow/Tan SolidWhite/Off-white Crystals
Critical Impurity Polymerized acidUnreacted Indanone

Part 3: Derivatization & The Castagnoli-Cushman Reaction

The free acid is rarely the final drug substance. It is almost exclusively converted to 4,5-dimethoxyhomophthalic anhydride , which then undergoes the Castagnoli-Cushman Reaction (CCR) with imines to form isoquinolones.

Synthesis of the Anhydride[4][5][6]
  • Reflux the pure acid in acetic anhydride (

    
    ) for 1 hour.
    
  • Concentrate in vacuo to remove excess

    
     and acetic acid.
    
  • The resulting solid is the reactive anhydride. Store under inert atmosphere.

The Castagnoli-Cushman Reaction (CCR)

This is a formal [4+2] cycloaddition between the homophthalic anhydride and an imine (Schiff base).[4] It is the premier method for synthesizing tetrahydroisoquinoline-1-carboxylic acids .

Mechanism:

  • Acylation: The imine nitrogen attacks the anhydride carbonyl.

  • Mannich-type Cyclization: The resulting enol/enolate cyclizes onto the imine carbon.

  • Decarboxylation (Optional): Depending on conditions, the carboxylic acid group can be retained or removed.

Diagram 2: Castagnoli-Cushman Workflow

CCR_Workflow Anhydride 4,5-Dimethoxy- homophthalic Anhydride Intermediate Amic Acid Intermediate Anhydride->Intermediate Acylation Imine Imine (Schiff Base) (R-CH=N-R') Imine->Intermediate Product Isoquinolone (Tetrahydroisoquinoline) Intermediate->Product Cyclization (-H2O)

Caption: The CCR pathway converts the anhydride and an imine into the biologically active isoquinolone scaffold.

Part 4: Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, use these checkpoints to validate each step before proceeding.

NMR Diagnostics
  • Indanone (Precursor): Look for the disappearance of the carboxylic acid proton and the appearance of the rigid cyclic aliphatic protons.

  • Target Acid:

    • 1H NMR (DMSO-d6): The key diagnostic signal is the methylene singlet (-CH2-) at approximately δ 3.8 - 4.0 ppm .

    • Aromatic protons should appear as two singlets (para-position) due to the symmetry breaking of the substituents.

    • Methoxy groups: Two singlets around δ 3.7 - 3.8 ppm.

Common Failure Modes
  • Incomplete Oxidation: If the filtrate remains purple during Phase 2, oxidation is incomplete. Correction: Warm slightly (do not exceed 50°C) or add small aliquots of ethanol to quench.

  • Decarboxylation: Excessive heat during the anhydride formation or CCR can lead to premature decarboxylation of the homophthalic acid moiety. Correction: Monitor temperature strictly; avoid prolonged reflux if not necessary.

References

  • Synthesis of 5,6-dimethoxy-1-indanone

    • Xu, Y., et al. (2000).[5] "Synthesis of 5,6-dimethoxy-1-indanone." Chinese Journal of Modern Applied Pharmacy. 2

  • Castagnoli-Cushman Reaction Mechanism

    • Howard, S. Y., et al. (2021).[6] "Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones." The Journal of Organic Chemistry, 86(16), 11599-11607. 6[4][5][7][8][9][10]

  • Application in Topoisomerase Inhibitors

    • Review of Castagnoli–Cushman Reaction applications in synthesizing indenoisoquinolines and lactams. MDPI Molecules. 11[1][11][7][9][12]

  • General Indanone Oxidation Methods

    • Beilstein Journal of Organic Chemistry review on 1-indanone synthesis and reactivity.[9] 9

Sources

Methodological & Application

"2-(Carboxymethyl)-4,5-dimethoxybenzoic acid" HPLC analysis method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification and impurity profiling of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (also known as 4,5-Dimethoxyhomophthalic acid). As a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical active ingredients (APIs) such as Donepezil and Ivabradine precursors, accurate analysis is vital for yield optimization and purity verification. This guide addresses the specific challenge of retaining and separating polar dicarboxylic acids using standard Reverse Phase (RP) HPLC.

Physicochemical Context & Method Strategy

Analyte Profile:

  • IUPAC Name: 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

  • Common Name: 4,5-Dimethoxyhomophthalic acid

  • Molecular Formula: C₁₁H₁₂O₆

  • Acidity (pKa): Contains two ionizable groups:

    • Benzoic acid moiety (pKa₁ ≈ 3.5 - 4.0)[1]

    • Acetic acid side chain (pKa₂ ≈ 4.5 - 5.0)

Chromatographic Challenge: The presence of two carboxylic acid groups renders the molecule highly polar and ionizable at neutral pH, leading to poor retention (elution near the void volume) and peak tailing on standard C18 columns.

The Solution (Scientific Rationale): To achieve reproducible retention and sharp peak shape, Ion Suppression is utilized. By maintaining the mobile phase pH significantly below the pKa₁ (target pH 2.5–3.0), the carboxylic acid groups remain protonated (neutral), increasing their hydrophobicity and interaction with the C18 stationary phase.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

    • Why: End-capped C18 prevents secondary interactions with free silanols, reducing tailing for acidic compounds.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[2][3][4]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q/HPLC Grade).[2]

Mobile Phase Preparation
  • Buffer A (20 mM Phosphate, pH 2.5):

    • Dissolve 2.72 g of

      
       in 950 mL of water.
      
    • Adjust pH to 2.5 ± 0.05 using 85% Phosphoric Acid.

    • Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain backpressure < 200 bar.
Injection Vol. 10 µLSufficient sensitivity without overloading the column.
Column Temp. 30°CConstant temperature ensures reproducible retention times.
Detection UV 280 nmMax absorption for dimethoxy-benzene ring; reduces solvent noise compared to 210 nm.
Run Time 15 minutesAllows elution of late-eluting non-polar impurities.
Gradient Program

Note: A gradient is recommended to clear late-eluting synthetic precursors (e.g., less polar methylated intermediates).

Time (min)% Buffer A% Mobile Phase BEvent
0.08515Isocratic hold for analyte retention.
8.04060Ramp to elute hydrophobic impurities.
10.04060Wash.
10.18515Return to initial conditions.
15.08515Re-equilibration.

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of Reference Standard.

  • Dissolve in 5 mL of 50:50 Water:Acetonitrile . Note: Do not use 100% ACN; the dicarboxylic acid may precipitate or have solubility issues without water.

  • Sonicate for 5 minutes.

  • Dilute to volume (10 mL) with diluent.

System Suitability Solution: Dilute Stock to 50 µg/mL using the Mobile Phase (Initial composition: 85% Buffer A / 15% ACN).

  • Critical Step: Matching the sample solvent to the initial mobile phase prevents "solvent shock" and peak distortion.

Visualizations

Figure 1: Analytical Logic & Workflow

HPLC_Workflow Sample Crude Reaction Mixture Prep Dilution in Mobile Phase (50:50 ACN:Buffer) Sample->Prep Solubilization Filter Filter (0.45 µm PTFE) Prep->Filter Particulate Removal HPLC HPLC Injection (C18, pH 2.5) Filter->HPLC Injection Separation Separation Mechanism: Ion Suppression HPLC->Separation Acidic pH protonates -COOH groups Detection UV Detection (280 nm) Separation->Detection Elution

Caption: Step-by-step analytical workflow emphasizing the critical ion suppression mechanism for dicarboxylic acid retention.

Figure 2: Synthesis Context (Impurity Origins)

Synthesis_Pathway Precursor Veratraldehyde (Starting Material) Intermediate 4,5-Dimethoxyhomophthalic Acid (Target Analyte) Precursor->Intermediate Oxidation/Carboxylation Product 6,7-Dimethoxy-3-isochromanone (Cyclized Product) Intermediate->Product Cyclization (Acid Catalyzed) Impurity Unreacted Precursors (Hydrophobic) Intermediate->Impurity Degradation/Side Rxn

Caption: The analyte is a key intermediate; the method must resolve it from hydrophobic precursors and cyclized products.

Method Validation Parameters (Acceptance Criteria)

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental Note
System Suitability %RSD of Area < 2.0% (n=6)Tailing Factor (T) must be < 1.5. If T > 1.5, lower pH or increase buffer conc.
Linearity

Range: 10 µg/mL to 150 µg/mL (5 levels).
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Typical LOQ is ~0.5 µg/mL.
Specificity Resolution > 2.0Must resolve from Veratraldehyde (precursor) and Isochromanone (product).

Troubleshooting Guide

  • Issue: Peak Splitting or Shoulder.

    • Cause: Sample solvent is too strong (e.g., 100% Methanol).

    • Fix: Dilute sample in mobile phase or 10% ACN/Water.

  • Issue: Retention Time Drift.

    • Cause: pH fluctuation in buffer.

    • Fix: Use a pH meter calibrated daily; ensure buffer is mixed before adding organic modifier (though in this method, they are separate channels).

  • Issue: High Backpressure.

    • Cause: Precipitation of buffer in pump heads.

    • Fix: Ensure system is flushed with 90:10 Water:ACN (no salt) after use. Do not leave phosphate buffer in the system overnight.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on Ion Suppression mechanics).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • BenchChem. (2025).[2][3] HPLC Method Development for Substituted Benzoic Acids. Link (General reference for benzoic acid derivative analysis).

  • SIELC Technologies. (2024). Separation of Dihydroxybenzoic Acids on Mixed-Mode Columns. Link (Reference for behavior of polar aromatic acids).

Sources

Application Notes and Protocols: 1H NMR Characterization of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structural Elucidation of a Key Benzoic Acid Derivative

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid with a structural framework that makes it a valuable building block in medicinal chemistry and materials science. Its utility often stems from the precise arrangement of its functional groups—two carboxylic acids and two methoxy groups on a benzene ring. Accurate and unambiguous structural confirmation is paramount for its application in synthesis and drug development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary and most accessible analytical technique for confirming the identity and purity of such small organic molecules.

This guide provides a comprehensive overview of the ¹H NMR characterization of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid. It is designed to serve as a practical resource, detailing not just the protocol for acquiring high-quality spectra but also the rationale behind the experimental choices and a thorough interpretation of the spectral data.

The Causality Behind Experimental Design: Why ¹H NMR?

¹H NMR spectroscopy is a powerful tool that provides detailed information about the chemical environment of hydrogen atoms within a molecule. For a molecule like 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, ¹H NMR allows us to:

  • Confirm the presence of key functional groups: The distinct chemical shifts of protons on the aromatic ring, the methylene bridge, the methoxy groups, and the carboxylic acids provide a molecular fingerprint.

  • Verify the substitution pattern: The splitting patterns (multiplicity) of the aromatic protons reveal their connectivity and relative positions on the benzene ring.

  • Assess purity: The presence of unexpected signals can indicate impurities, residual solvents, or side products from a synthesis.

  • Provide quantitative information: The integration of the signals corresponds to the relative number of protons in each unique chemical environment.

The choice of solvent and experimental parameters is critical for obtaining a high-resolution and informative spectrum, especially for a molecule containing exchangeable carboxylic acid protons.

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-3 (Aromatic)~7.3 - 7.5Singlet (s)1HDeshielded by the adjacent carboxylic acid group.
H-6 (Aromatic)~7.0 - 7.2Singlet (s)1HShielded relative to H-3 due to the para-methoxy group.
-CH₂- (Methylene)~3.8 - 4.0Singlet (s)2HBenzylic position, deshielded by the adjacent aromatic ring and carboxylic acid group.
-OCH₃ (Methoxy at C5)~3.85Singlet (s)3H
-OCH₃ (Methoxy at C4)~3.80Singlet (s)3H
-COOH (Carboxylic Acid)> 12.0Broad Singlet (br s)2HHighly deshielded and often broad due to hydrogen bonding and chemical exchange. Signal may disappear upon D₂O exchange.[1]

Note: These are predicted values. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Experimental Workflow for ¹H NMR Analysis

The following diagram and protocol outline a robust workflow for the ¹H NMR characterization of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Weigh 5-10 mg of 2-(Carboxymethyl)-4,5- dimethoxybenzoic acid solvent Add ~0.7 mL of DMSO-d6 sample->solvent dissolve Vortex/sonicate to dissolve completely solvent->dissolve transfer Transfer to a clean, dry NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer transfer->instrument setup Lock, tune, and shim instrument->setup acquire Acquire 1D ¹H spectrum setup->acquire process Fourier transform, phase correction, and baseline correction acquire->process reference Reference spectrum to residual solvent peak (DMSO at ~2.50 ppm) process->reference integrate Integrate all signals reference->integrate analyze Assign peaks and analyze multiplicities integrate->analyze

Caption: ¹H NMR experimental workflow from sample preparation to spectral analysis.

Detailed Protocol for ¹H NMR Sample Preparation and Data Acquisition

This protocol is designed to yield a high-quality ¹H NMR spectrum of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

Materials:

  • 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D)

  • High-quality 5 mm NMR tube

  • Vortex mixer and/or sonicator

  • Pipette and tips

  • Kimwipes

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid into a clean, dry vial. The use of a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio.

  • Solvent Selection and Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Rationale for Solvent Choice: DMSO-d₆ is a highly polar aprotic solvent, making it ideal for dissolving polar compounds like carboxylic acids. Its residual proton signal appears at approximately 2.50 ppm, which is unlikely to overlap with the signals of interest in the target molecule. Furthermore, the acidic protons of the carboxylic acids are readily observable in DMSO-d₆ and less prone to rapid exchange with residual water compared to protic solvents like D₂O or CD₃OD.

  • Dissolution: Securely cap the vial and vortex or sonicate until the solid is completely dissolved. A clear, homogeneous solution is essential for acquiring a high-resolution spectrum.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient for the NMR probe (typically around 4-5 cm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum using the parameters outlined in the table below.

Standard ¹H NMR Acquisition Parameters:

Parameter Value Rationale
Pulse Programzg30A 30-degree pulse angle allows for a shorter relaxation delay (d1) while maintaining good signal intensity, enabling faster data acquisition.
Number of Scans (ns)8-16Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
Relaxation Delay (d1)1-2 sAdequate for most protons in small molecules to relax between pulses.
Acquisition Time (aq)3-4 sProvides sufficient digital resolution to resolve fine coupling patterns.
Spectral Width (sw)16 ppmA standard spectral width that encompasses the typical range for organic molecules, including the downfield carboxylic acid protons.
Temperature298 KStandard ambient temperature for routine NMR analysis.

Spectral Interpretation: A Step-by-Step Analysis

The interpretation of the ¹H NMR spectrum of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is a logical process of assigning each signal to a specific set of protons in the molecule.

logical_relationship cluster_regions Signal Regions cluster_analysis Structural Analysis start ¹H NMR Spectrum aromatic Aromatic Region (~7.0-7.5 ppm) start->aromatic aliphatic Aliphatic Region (~3.8-4.0 ppm) start->aliphatic methoxy Methoxy Region (~3.8-3.9 ppm) start->methoxy acidic Carboxylic Acid Region (>12.0 ppm) start->acidic aromatic_protons Two singlets (1H each) confirm 1,2,4,5-substitution aromatic->aromatic_protons methylene_protons One singlet (2H) confirms -CH₂- group aliphatic->methylene_protons methoxy_protons Two singlets (3H each) confirm two distinct -OCH₃ groups methoxy->methoxy_protons acid_protons One broad singlet (2H) confirms two -COOH groups acidic->acid_protons final_structure Confirmed Structure of 2-(Carboxymethyl)-4,5- dimethoxybenzoic acid aromatic_protons->final_structure methylene_protons->final_structure methoxy_protons->final_structure acid_protons->final_structure

Caption: Logical flow for the interpretation of the ¹H NMR spectrum.

  • Carboxylic Acid Protons (> 12.0 ppm): The most downfield signal is expected for the two carboxylic acid protons. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the formation of hydrogen bonds.[1] The signal is typically broad due to chemical exchange with trace amounts of water and intermolecular hydrogen bonding. An optional experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the disappearance of this signal would confirm its assignment as the acidic protons.

  • Aromatic Protons (~7.0-7.5 ppm): The benzene ring has two protons. Due to the substitution pattern, these protons are not adjacent and therefore will appear as two distinct singlets.

    • The proton at the 3-position (H-3) is ortho to a carboxylic acid group and meta to the carboxymethyl group, leading to significant deshielding.

    • The proton at the 6-position (H-6) is ortho to the carboxymethyl group and para to a methoxy group, resulting in a more upfield chemical shift compared to H-3.

  • Methylene Protons (~3.8-4.0 ppm): The two protons of the carboxymethyl group (-CH₂-) are chemically equivalent and are not coupled to any other protons, thus they will appear as a singlet. Their position is influenced by the adjacent aromatic ring and the electron-withdrawing carboxylic acid group.

  • Methoxy Protons (~3.8-3.9 ppm): The two methoxy groups (-OCH₃) are in different chemical environments and are expected to appear as two separate singlets, each integrating to three protons. Their chemical shifts will be very similar and may require a high-field instrument to resolve completely.

Conclusion and Best Practices

¹H NMR spectroscopy provides an unequivocal method for the structural characterization and purity assessment of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The interpretation of the chemical shifts, multiplicities, and integrations allows for the confident assignment of all protons in the molecule, thereby confirming its identity. For drug development professionals, this rigorous characterization is a critical step in ensuring the quality and consistency of starting materials and synthetic intermediates.

References

  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (2025). National Institutes of Health. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Showing NP-Card for 4-(4-carboxy-2-methoxyphenoxy)-5-methoxybenzene-1,2-dicarboxylic acid (NP0150427). (2022). NP-MRD. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2021). Chemistry LibreTexts. [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Optimized Default 1H Parameters. (2020). University of Rochester, Department of Chemistry. [Link]

  • Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. (2004). ResearchGate. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • NMR Guidelines for ACS Journals. American Chemical Society. [Link]

  • NMR solvent selection - that also allows sample recovery. (2018). BioChromato. [Link]

  • 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022). Chemistry LibreTexts. [Link]

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Application Note: 13C NMR Spectral Analysis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Key Benzoic Acid Derivative

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science. Its rigid benzoic acid core, coupled with the acidic carboxymethyl group and the electron-donating methoxy substituents, makes it a versatile building block for the synthesis of more complex molecules. Accurate structural characterization is paramount for its application, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive and powerful tool for this purpose.

This application note provides a comprehensive guide to the ¹³C NMR spectral data of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid. We will delve into the predicted chemical shifts, the rationale behind these assignments based on fundamental principles of NMR spectroscopy, a detailed protocol for data acquisition, and a visual representation of the molecule-spectrum correlation. This guide is designed to be a practical resource for researchers, enabling them to confidently identify and characterize this compound and its analogues.

Predicted ¹³C NMR Spectral Data

Due to the lack of a publicly available experimental spectrum for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, the following data is a prediction based on established ¹³C NMR chemical shift theory and data from structurally related compounds. The predicted chemical shifts are presented in Table 1, with the corresponding carbon atoms labeled on the molecular structure in Figure 1.

Figure 1: Molecular Structure and Carbon Atom Numbering

Caption: Molecular structure of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid with IUPAC numbering for ¹³C NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

Carbon AtomChemical EnvironmentPredicted Chemical Shift (ppm)Rationale for Prediction
C1Aromatic (ipso-COOH)~128-132Attached to a carboxylic acid group, which has a moderate deshielding effect.
C2Aromatic (ipso-CH₂COOH)~135-140Substituted with the carboxymethyl group, leading to a downfield shift.
C3Aromatic (CH)~112-116Shielded by the ortho-methoxy group at C4 and the meta-carboxymethyl group at C2.
C4Aromatic (ipso-OCH₃)~150-155Strongly deshielded by the directly attached electronegative oxygen of the methoxy group.[1]
C5Aromatic (ipso-OCH₃)~148-153Strongly deshielded by the directly attached electronegative oxygen of the methoxy group.[1]
C6Aromatic (CH)~110-114Shielded by the ortho-methoxy group at C5 and the meta-COOH group at C1.
C7Carboxylic Acid (COOH)~170-175Carbonyl carbon of the benzoic acid moiety, significantly deshielded by the two oxygen atoms.[1][2]
C8Methylene (CH₂)~35-40Aliphatic carbon adjacent to a carboxylic acid and an aromatic ring.
C9Carboxylic Acid (COOH)~175-180Carbonyl carbon of the carboxymethyl group, typically found in this downfield region.[1][2]
C10Methoxy (OCH₃)~55-60Typical chemical shift for methoxy carbons attached to an aromatic ring.
C11Methoxy (OCH₃)~55-60Typical chemical shift for methoxy carbons attached to an aromatic ring.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is expected to show 11 distinct signals, corresponding to the 11 chemically non-equivalent carbon atoms in the molecule. The interpretation of the spectrum can be broken down into key regions:

  • Carbonyl Region (170-180 ppm): Two distinct signals are anticipated in this downfield region, corresponding to the two carboxylic acid carbons (C7 and C9).[1][2] The subtle difference in their chemical shifts will arise from their different electronic environments, one being directly attached to the aromatic ring and the other to a methylene group.

  • Aromatic Region (110-155 ppm): Six signals are expected for the aromatic carbons. The two carbons bearing the methoxy groups (C4 and C5) will be the most deshielded due to the strong electron-withdrawing inductive effect and electron-donating resonance effect of the oxygen atoms.[1] The two quaternary carbons attached to the carboxylic acid and carboxymethyl groups (C1 and C2) will also be deshielded. The two protonated aromatic carbons (C3 and C6) will appear at the most upfield positions in this region, influenced by the shielding effects of the neighboring substituents.

  • Aliphatic Region (35-60 ppm): Three signals are expected in this region. The two methoxy carbons (C10 and C11) will likely have very similar chemical shifts, appearing as a single intense peak around 55-60 ppm. The methylene carbon (C8) of the carboxymethyl group will be found at a slightly more upfield position, typically between 35-40 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a standardized protocol for acquiring a high-quality ¹³C NMR spectrum of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are suitable choices. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic protons in ¹H NMR, though for ¹³C NMR, its primary role is to provide a deuterium lock signal.

  • Concentration: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program) should be performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.

    • Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended to ensure good resolution.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial, especially for quaternary carbons which have longer relaxation times. This ensures accurate integration if quantitative analysis is desired.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. Typically, 128 to 1024 scans are sufficient to achieve an adequate signal-to-noise ratio.

    • Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the solvent peak. For DMSO-d₆, the center of the septet is at 39.52 ppm. For CD₃OD, the center of the septet is at 49.00 ppm.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep1 Dissolve 10-20 mg of sample in 0.6-0.7 mL of deuterated solvent prep2 Ensure complete dissolution prep1->prep2 acq1 Setup ¹³C NMR experiment (proton decoupled) prep2->acq1 acq2 Set appropriate acquisition parameters (SW, AQ, D1, NS) acq1->acq2 acq3 Run experiment at constant temperature acq2->acq3 proc1 Fourier Transformation with line broadening acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum to solvent peak proc2->proc3 interp1 Identify number of unique carbon signals proc3->interp1 interp2 Assign signals based on chemical shift regions (carbonyl, aromatic, aliphatic) interp1->interp2 interp3 Compare with predicted spectrum and literature data interp2->interp3

Caption: Workflow for the ¹³C NMR analysis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

Conclusion

¹³C NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid. By understanding the expected chemical shifts and following a robust experimental protocol, researchers can confidently identify this compound, ensuring the integrity of their starting materials and the successful progression of their research and development endeavors. The detailed analysis and protocols provided in this application note serve as a valuable resource for scientists working with this and related substituted benzoic acid derivatives.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Unknown. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • Bremser, W., Ernst, L., & Franke, B. (1978). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Magnetic Resonance in Chemistry, 11(11), 589-591. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Pihlaja, K., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-276. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
  • ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved from [Link]

  • Jiangxi Zhongding Biotechnology Co., Ltd. (2025, December 16). From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-benzoyl-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • NOBLE CHEMISTRY. (2024, June 5). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Retrieved from [Link]

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Purification of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid: An Application Note on Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, a substituted aromatic dicarboxylic acid, serves as a critical building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring two carboxylic acid moieties and two methoxy groups, presents a unique purification challenge. Even trace impurities, such as unreacted starting materials or byproducts from its synthesis (e.g., from oxidation reactions, which can introduce aldehydes or ketones), can have downstream consequences, potentially leading to undesirable side reactions, reduced yields, and compromised biological activity of the final active pharmaceutical ingredient (API).[1][2]

Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[3] The principle underpinning this method is the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to induce the formation of highly ordered crystals of the pure compound, leaving the impurities dissolved in the surrounding liquid phase, known as the mother liquor. This application note provides a detailed, field-proven protocol for the purification of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid by recrystallization, grounded in an understanding of its physicochemical properties and the behavior of structurally related molecules.

Physicochemical Properties and Solvent Selection Rationale

A successful recrystallization hinges on the judicious selection of a solvent. The ideal solvent should exhibit high solubility for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid at elevated temperatures and low solubility at ambient or sub-ambient temperatures, creating a steep solubility curve that maximizes recovery of the purified product.

Key Physicochemical Properties of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid:

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₆
Molecular Weight240.21 g/mol
Melting Point215 °C (decomposes)
Predicted pKa3.92 ± 0.36

While specific solubility data for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is not extensively published, we can infer its behavior from structurally analogous compounds. Benzoic acid and its derivatives generally exhibit good solubility in polar organic solvents such as ethanol and methanol, with solubility increasing significantly with temperature.[4][5] Water is typically a poor solvent for aromatic carboxylic acids at room temperature, but solubility improves at higher temperatures.[6] For instance, 3,4-dimethoxybenzoic acid is slightly soluble in water but more soluble in ethanol and ethyl acetate.[7][8] Furthermore, p-phenylenediacetic acid, another aromatic dicarboxylic acid, is slightly soluble in water but soluble in ethanol and acetone.[9]

Given the presence of two polar carboxylic acid groups and two moderately polar methoxy groups, a mixed solvent system is often optimal. An alcohol/water mixture, such as ethanol/water or methanol/water, is a prime candidate. The alcohol will effectively dissolve the compound at an elevated temperature, and the subsequent addition of water as an anti-solvent will decrease the solubility upon cooling, promoting crystallization. This approach offers a tunable system to achieve the desired solubility profile.

Experimental Protocol: Recrystallization of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

This protocol details the purification of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid using a mixed ethanol/water solvent system.

Materials and Equipment:
  • Crude 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • FTIR spectrometer (for characterization)

Step-by-Step Procedure:

1. Dissolution: a. Place the crude 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid into an Erlenmeyer flask of appropriate size (the flask should not be more than half full). b. Add a magnetic stir bar to the flask. c. Add a minimal amount of 95% ethanol to just cover the solid. d. Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield. e. Expert Tip: To avoid excessive solvent addition, bring the solution to a gentle boil between additions of ethanol.

2. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution. c. Gently reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

3. Hot Filtration (if necessary): a. If activated carbon was used or if there are insoluble impurities, a hot filtration step is required. b. Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. c. Place a fluted filter paper in the funnel. d. Wet the filter paper with a small amount of hot ethanol. e. Quickly pour the hot solution through the preheated funnel into the clean, hot Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

4. Crystallization: a. Heat the clear filtrate to boiling. b. Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. c. Add a few drops of hot ethanol until the solution becomes clear again. d. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. e. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation of Crystals: a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol-water solution. b. Collect the crystals by vacuum filtration. c. Wash the crystals with a small amount of ice-cold ethanol-water to remove any adhering mother liquor. d. Continue to draw air through the crystals for several minutes to partially dry them.

6. Drying: a. Carefully transfer the crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. Alternatively, dry the crystals in a vacuum desiccator.

7. Characterization: a. Determine the melting point of the purified crystals. A sharp melting point close to the literature value (215 °C, with decomposition) is indicative of high purity. b. Obtain an FTIR spectrum of the purified product and compare it to a reference spectrum to confirm its identity.

Visualizing the Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Crude Solid dissolve Dissolve in Minimal Hot Ethanol start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize crystallize Induce Crystallization (Add Hot Water, Slow Cool, Ice Bath) dissolve->crystallize No Insoluble Impurities hot_filter Hot Filtration (Optional) decolorize->hot_filter hot_filter->crystallize vacuum_filter Vacuum Filtration & Wash with Cold Solvent crystallize->vacuum_filter dry Dry Crystals vacuum_filter->dry characterize Characterize (Melting Point, FTIR) dry->characterize end Pure Product characterize->end

Figure 1. Workflow for the purification of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid by recrystallization.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseRecommended Solution
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small portions. If a large amount of solvent is needed, the solvent is likely a poor choice.
Oiling out The boiling point of the solvent is higher than the melting point of the solute; The solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount of a better solvent (in this case, more ethanol) to decrease saturation. Ensure slow cooling.
No crystals form upon cooling Too much solvent was used; The solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Premature crystallization during hot filtration Funnel and receiving flask were not adequately preheated; Solution cooled too quickly.Reheat the filtrate to redissolve the crystals. Ensure all glassware for hot filtration is thoroughly preheated. Perform the filtration quickly.
Low recovery of purified product Too much solvent was used; Crystals were washed with too much cold solvent; Premature crystallization during filtration.Use the minimum amount of hot solvent for dissolution. Wash crystals with a minimal amount of ice-cold solvent. Ensure efficient hot filtration.

Conclusion

This application note provides a comprehensive and practical guide for the purification of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid using recrystallization. By carefully selecting a mixed solvent system and adhering to the detailed protocol, researchers and drug development professionals can achieve a high degree of purity, which is essential for the successful synthesis of downstream pharmaceutical products. The principles and troubleshooting strategies outlined herein are broadly applicable to the purification of other solid organic compounds, underscoring the versatility and power of recrystallization as a fundamental laboratory technique.

References

  • Solubility of Things. (n.d.). 3,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • Wang, L., Wang, X., & Zhao, H. (2012). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Acree, W. E., & Abraham, M. H. (2013). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Bibliotheca Chimica, 2(2), 577-581.
  • Chatterjea, J. N., Bhakta, C., & Mukherjee, S. (1974). Convenient Preparation of Homophthalic Acids. Journal of the Indian Chemical Society, 51(6), 656-657.
  • Alkemist. (n.d.). p-Phenylenediacetic Acid | 98% Purity | MOF Linker & Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2014, March 13). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. Retrieved from [Link]

  • National University of Singapore. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • PubChem. (n.d.). m-Phenylenediacetic acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Phenylenediacetic acid (CAS 7325-46-4). Retrieved from [Link]

  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). JP2002513778A - Purification method of isophthalic acid by crystallization.
  • The Skeptical Chemist. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Crystallization. Retrieved from [Link]

  • YouTube. (2018, August 6). Recrystallization. Retrieved from [Link]

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Application Notes and Protocols for the GC-MS Analysis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Polar Dicarboxylic Acid

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is a dicarboxylic acid of interest in various fields, including drug development and metabolic research.[1] Its chemical structure, characterized by two carboxylic acid functional groups and two methoxy groups on a benzene ring, presents a significant analytical challenge for gas chromatography-mass spectrometry (GC-MS).[2][3] The high polarity and low volatility stemming from the carboxylic acid moieties make it unsuitable for direct GC-MS analysis, as it would exhibit poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the injector and column.[4][5]

To overcome these limitations, derivatization is an essential sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on two effective derivatization strategies for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid: silylation and methylation. Each protocol is presented with in-depth explanations of the underlying chemistry, step-by-step procedures, and expected outcomes, ensuring scientific integrity and robust analytical results.

Principle of Derivatization for GC-MS

The core principle of derivatization for GC-MS is to replace the active, polar hydrogen atoms in the carboxylic acid groups with non-polar, thermally stable moieties.[4] This transformation reduces intermolecular hydrogen bonding, thereby lowering the boiling point and increasing the volatility of the analyte. The resulting derivatives are more compatible with the non-polar to mid-polar stationary phases typically used in GC columns, leading to improved peak symmetry, resolution, and sensitivity.[7]

Method 1: Silylation using BSTFA

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[4] The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8] For this application, we will focus on BSTFA, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for sterically hindered or less reactive functional groups.[9]

Causality of Experimental Choices in Silylation

The choice of BSTFA with a TMCS catalyst is deliberate. BSTFA is a strong trimethylsilyl donor, and its byproducts are volatile, minimizing interference in the chromatogram.[6] The addition of 1% TMCS accelerates the reaction, ensuring complete derivatization of both carboxylic acid groups, which is crucial for obtaining a single, sharp chromatographic peak.[9] The reaction is typically carried out in an aprotic solvent like pyridine or acetonitrile, which helps to dissolve the analyte and facilitate the reaction. Heating the reaction mixture increases the rate of derivatization, ensuring the reaction proceeds to completion in a reasonable timeframe.

Experimental Workflow: Silylation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Weigh 1 mg of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid dry Dry sample completely under a stream of nitrogen start->dry add_reagents Add 100 µL Pyridine and 200 µL BSTFA + 1% TMCS dry->add_reagents vortex Vortex to dissolve add_reagents->vortex heat Heat at 70°C for 60 minutes vortex->heat cool Cool to room temperature heat->cool inject Inject 1 µL into GC-MS cool->inject

Caption: Silylation workflow for GC-MS analysis.

Detailed Protocol: Silylation with BSTFA

Materials:

  • 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

  • GC-MS system

Procedure:

  • Sample Preparation: Weigh approximately 1 mg of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid into a 2 mL reaction vial.[1] If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Subsequently, add 200 µL of BSTFA + 1% TMCS.[10] It is recommended to use an excess of the silylating reagent, with at least a 2:1 molar ratio of BSTFA to active hydrogens.

  • Reaction: Tightly cap the vial and vortex thoroughly to ensure complete mixing. Place the vial in a heating block or oven set to 70°C for 60 minutes.[8]

  • Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized sample.

Expected Mass Spectrum of the Di-TMS Derivative

The derivatization will add two trimethylsilyl (TMS) groups to the molecule, replacing the acidic protons of the two carboxyl groups. The resulting di-TMS derivative will have a molecular weight of 384.1 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) at m/z 384 may be observed, but it is often of low abundance for silylated compounds.[11] More prominent fragments are typically observed, including:

  • [M-15]+: Loss of a methyl group (CH₃) from a TMS group, resulting in a fragment at m/z 369. This is a very common fragmentation for TMS derivatives.[11]

  • [M-89]+: Loss of a TMSO radical, resulting in a fragment at m/z 295.

  • m/z 73: The base peak, corresponding to the trimethylsilyl cation [(CH₃)₃Si]+.

Method 2: Methylation

Methylation is another effective derivatization technique for carboxylic acids, converting them into their corresponding methyl esters.[5] While diazomethane is a highly efficient methylating agent, it is also highly toxic and explosive, posing significant safety risks.[12] A safer and effective alternative is the use of methanol with an acidic catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄).[12] Trimethylsilyldiazomethane is another commercially available and safer alternative to diazomethane for producing methyl esters.[13]

Causality of Experimental Choices in Methylation

The acid-catalyzed esterification with methanol is a classic and reliable method. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process, and using an excess of methanol helps to drive the reaction towards the formation of the methyl ester. Heating is employed to increase the reaction rate. Boron trifluoride (BF₃) in methanol is another effective reagent for this purpose.[8]

Experimental Workflow: Methylation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Sample Work-up & Analysis start Weigh 1 mg of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid dissolve Dissolve in 500 µL of Methanol start->dissolve add_catalyst Add 50 µL of concentrated H₂SO₄ dissolve->add_catalyst vortex Vortex to mix add_catalyst->vortex heat Heat at 80°C for 2 hours vortex->heat cool Cool to room temperature heat->cool neutralize Neutralize with NaHCO₃ solution cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_extract Dry extract over Na₂SO₄ extract->dry_extract inject Inject 1 µL into GC-MS dry_extract->inject

Caption: Methylation workflow for GC-MS analysis.

Detailed Protocol: Methylation with Methanol and H₂SO₄

Materials:

  • 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid standard

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Weigh approximately 1 mg of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid into a 2 mL reaction vial. Add 500 µL of anhydrous methanol and vortex to dissolve.

  • Catalyst Addition: Carefully add 50 µL of concentrated sulfuric acid to the methanolic solution.

  • Reaction: Tightly cap the vial and vortex to mix. Heat the reaction mixture at 80°C for 2 hours.

  • Work-up:

    • Cool the reaction vial to room temperature.

    • Carefully add saturated sodium bicarbonate solution dropwise to neutralize the excess acid (caution: CO₂ evolution).

    • Add 500 µL of ethyl acetate, vortex vigorously, and allow the layers to separate.

    • Transfer the upper organic layer to a clean vial.

    • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the dried ethyl acetate extract.

Expected Mass Spectrum of the Di-Methyl Ester Derivative

Methylation will add two methyl groups to the molecule, forming the dimethyl ester. The molecular weight of the di-methyl ester derivative is 268.26 g/mol . The mass spectrum is expected to show a molecular ion peak (M+) at m/z 268. Common fragmentation patterns for aromatic esters include:[14][15]

  • [M-31]+: Loss of a methoxy radical (•OCH₃) from one of the ester groups, resulting in a fragment at m/z 237.

  • [M-59]+: Loss of a carbomethoxy radical (•COOCH₃), leading to a fragment at m/z 209.

  • Acylium ion: Cleavage of the C-O bond of the ester can lead to the formation of an acylium ion.

Data Presentation: Summary of Derivatization Methods

ParameterSilylation (BSTFA)Methylation (Methanol/H₂SO₄)
Reagents BSTFA + 1% TMCS, PyridineMethanol, H₂SO₄
Reaction Time 60 minutes2 hours
Reaction Temp. 70°C80°C
Work-up None (direct injection)Neutralization and extraction
Derivative Di-trimethylsilyl esterDi-methyl ester
Derivative MW 384.1 g/mol 268.26 g/mol
Pros Fast, simple, no work-upStable derivatives, less moisture sensitive
Cons Moisture sensitive reagentsLonger reaction time, requires work-up

GC-MS Instrumental Parameters

While the optimal parameters may vary depending on the specific instrument, the following provides a good starting point for the analysis of the derivatized 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

ParameterRecommended Setting
GC Column Intermediate polarity, e.g., 5% phenyl-methylpolysiloxane (DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 100°C, hold for 2 min; Ramp at 10°C/min to 280°C, hold for 10 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Note: The oven temperature program should be optimized to ensure good separation from any solvent or reagent peaks and to achieve a symmetric peak shape for the analyte derivative.[2]

Method Validation and Trustworthiness

To ensure the trustworthiness of the analytical results, the chosen derivatization method should be validated. Key validation parameters include:

  • Completeness of Derivatization: Analyze a series of standards at different reaction times and temperatures to confirm that a single, stable derivative is formed. The absence of the underivatized parent compound and any partially derivatized intermediates should be confirmed.

  • Reproducibility: The derivatization and analysis should be performed on multiple replicates to assess the precision of the method, typically expressed as the relative standard deviation (RSD).

  • Linearity and Sensitivity: A calibration curve should be prepared using a series of standards derivatized under the optimized conditions to determine the linear range and the limit of detection (LOD) and quantification (LOQ) of the method.

Conclusion

Both silylation and methylation are effective derivatization strategies for the GC-MS analysis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid. Silylation with BSTFA offers a simpler and faster workflow, while methylation provides highly stable derivatives. The choice of method will depend on the specific requirements of the analysis, available resources, and safety considerations. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can achieve reliable and reproducible quantification of this challenging analyte, thereby advancing their research and development objectives.

References

  • Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. (2024). MDPI. [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. (2026). ResearchGate. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). MDPI. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.). MDPI. [Link]

  • Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. (2025). PMC - NIH. [Link]

  • Derivatization reagents for GC. (n.d.). adis international. [Link]

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. (2015). ResearchGate. [Link]

  • In-situ derivatization thermal desorption GC-TOFMS for direct analysis of particle-bound non-polar and polar organic compounds in ambient aerosol. (2011). Atmospheric Chemistry and Physics. [Link]

  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. (n.d.). A "Little" Mass Spec and Sailing. [Link]

  • Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. (2026). ResearchGate. [Link]

  • Mass Spectra of Trimethylsilyl Derivatives. (n.d.). ACS Publications. [Link]

  • Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. (2026). ResearchGate. [Link]

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride-assisted amide crosslinking of carboxymethyl cellulose for high-performing films. (n.d.). RSC Publishing. [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. [Link]

  • Methyl Ester Derivatives for GC-MS: Easy Room Temperature Dilute and Shoot Sample Preparation Using Hexane Solution of Trimethylsilyldiazomethane. (n.d.). A "Little" Mass Spec and Sailing. [Link]

  • Analysis of Organic Acids and Alcohols Using the Agilent J&W DB-624UI Ultra Inert GC Column. (2012). Agilent. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (2011). Metabolites. [Link]

  • Mass spectra of the methyl-ester-derivatized (a, c, e) and... (n.d.). ResearchGate. [Link]

  • FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. (n.d.). Wiley Science Solutions. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography. [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. [Link]

  • Organic Acid Analysis: Column Selection and Method Considerations. (n.d.). Shodex. [Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (n.d.). PubMed. [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. [Link]

  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2026). ResearchGate. [Link]

  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

  • Saturated Fatty Acids and Methyl Esters. (n.d.). AOCS. [Link]

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Application Note: A Framework for Evaluating 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid as a Potential Inhibitor of Prolyl-4-Hydroxylase

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of biochemistry, pharmacology, and medicinal chemistry.

Abstract: This document provides a comprehensive guide to designing and executing an enzyme inhibition assay for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, with a focus on prolyl-4-hydroxylase (P4H) as a putative target. We delve into the scientific rationale for investigating this compound as a P4H inhibitor, present a detailed, step-by-step protocol using a contemporary luminescence-based assay, and offer insights into data analysis and interpretation. This guide is intended to equip researchers with the necessary tools to robustly assess the inhibitory potential of this and similar small molecules against a therapeutically significant enzyme class.

Introduction: The Significance of Prolyl-4-Hydroxylase Inhibition

Prolyl-4-hydroxylases (P4Hs) are a family of Fe(II) and 2-oxoglutarate-dependent dioxygenases that play critical roles in human physiology and pathology.[1][2] These enzymes catalyze the post-translational hydroxylation of proline residues, a modification essential for the structural integrity of collagen and for the regulation of the hypoxia-inducible factor (HIF) signaling pathway.[2][3]

There are two major subfamilies of P4Hs with distinct biological functions:

  • Collagen P4Hs (C-P4Hs): Located in the endoplasmic reticulum, C-P4Hs are essential for the synthesis of collagens. The 4-hydroxyproline residues they create are crucial for the stability of the collagen triple helix.[2] Consequently, inhibitors of C-P4Hs are being investigated as potential therapeutics for fibrotic diseases, where excessive collagen deposition is a hallmark.[2][4]

  • HIF-P4Hs: These enzymes are key oxygen sensors in the cell. Under normoxic conditions, they hydroxylate the alpha subunit of HIF, targeting it for proteasomal degradation. During hypoxia, HIF-P4H activity is diminished, allowing HIF-α to stabilize, translocate to the nucleus, and activate genes that promote adaptation to low oxygen, such as erythropoietin (EPO).[2][5] Therefore, inhibitors of HIF-P4Hs are in development for the treatment of anemia and ischemic conditions.[5][6]

Given the therapeutic potential of modulating P4H activity, there is significant interest in the discovery of novel small-molecule inhibitors.

Rationale for Investigating 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

While there is no direct evidence in the current literature of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid as a P4H inhibitor, its chemical structure provides a compelling rationale for its investigation. The P4H active site binds the co-substrate 2-oxoglutarate (also known as α-ketoglutarate). Many known P4H inhibitors are structural mimics of this co-substrate. For instance, 3,4-dihydroxybenzoate (DHB) is a known inhibitor of P4Hs.[3] The benzoic acid scaffold of the topic compound, with its acidic carboxyl groups and oxygen-containing substituents on the phenyl ring, bears a structural resemblance to these classes of inhibitors. This makes 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid a plausible candidate for interaction with the P4H active site.

This application note, therefore, outlines a robust methodology to test the hypothesis that 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid inhibits P4H activity.

Physicochemical Properties of the Test Compound

A summary of the key properties of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is provided below. These are critical for accurate preparation of stock solutions and for understanding its behavior in an aqueous assay environment.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₆
Molecular Weight 240.21 g/mol
Appearance White crystalline solid
Melting Point 215 °C (decomposes)
Predicted pKa 3.92 ± 0.36
Solubility Poorly soluble in water; moderate solubility in polar organic solvents like DMSO.Inferred from related compounds[7]

Assay Principle: The Succinate-Glo™ Luminescence-Based Assay

To determine the inhibitory activity of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid on P4H, we will utilize a modern, high-throughput compatible method: the Succinate-Glo™ Hydroxylase Assay.[2][8] This assay is particularly well-suited for screening potential inhibitors of 2-oxoglutarate-dependent dioxygenases like P4H.

The enzymatic reaction catalyzed by P4H is as follows:

Proline-substrate + O₂ + 2-oxoglutarate ---(P4H, Fe²⁺, Ascorbate)--> Hydroxyproline-substrate + CO₂ + Succinate

The Succinate-Glo™ assay quantifies the amount of succinate produced, which is directly proportional to the enzyme's activity.[1] The detection is achieved in two steps:

  • Succinate is used in a coupled enzymatic reaction to generate ATP.

  • The newly synthesized ATP is then used by a luciferase enzyme to produce a light signal (luminescence), which is measured by a luminometer.[1]

A decrease in the luminescent signal in the presence of the test compound indicates inhibition of P4H activity.

P4H_Assay_Principle cluster_0 P4H Enzymatic Reaction cluster_1 Succinate-Glo™ Detection 2OG 2-Oxoglutarate P4H_Enzyme P4H Enzyme (Fe²⁺, Ascorbate, O₂) 2OG->P4H_Enzyme Proline Proline Substrate Proline->P4H_Enzyme Succinate Succinate P4H_Enzyme->Succinate produces Hydroxyproline Hydroxyproline Product P4H_Enzyme->Hydroxyproline ATP_Gen Succinate Detection Reagent I Succinate->ATP_Gen ATP ATP ATP_Gen->ATP generates Luciferase Luciferase/ Luciferin (Reagent II) ATP->Luciferase Light Luminescent Signal Luciferase->Light produces Inhibitor 2-(Carboxymethyl)-4,5- dimethoxybenzoic acid Inhibitor->P4H_Enzyme Inhibits

Caption: Principle of the Succinate-Glo™ P4H inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for determining the IC₅₀ of the test compound.

Materials and Reagents
  • Enzyme: Recombinant Human Prolyl 4-hydroxylase subunit alpha 1 (P4HA1) (e.g., from Cusabio, MyBioSource).[5][9]

  • Substrate: Synthetic Proline-containing peptide (e.g., (Pro-Pro-Gly)₁₀).

  • Co-substrates/Co-factors: 2-Oxoglutarate (α-Ketoglutarate), L-Ascorbic acid, Iron(II) sulfate (FeSO₄).

  • Test Compound: 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

  • Positive Control Inhibitor: 3,4-Dihydroxybenzoic acid (DHB).[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Detection Kit: Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay (Promega, Cat. No. V7991 or similar).[8]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Hardware: 96-well solid white plates (for luminescence), multi-channel pipette, plate shaker, luminometer.

Preparation of Stock Solutions
  • Test Compound Stock (10 mM): Accurately weigh 2.402 mg of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid and dissolve in 1 mL of 100% DMSO. Vortex until fully dissolved. Note: Due to the poor aqueous solubility of many benzoic acid derivatives, a DMSO stock is essential.[7]

  • Positive Control Stock (10 mM DHB): Prepare a 10 mM stock solution of DHB in 100% DMSO.

  • Enzyme Stock (1 µM P4HA1): Reconstitute the lyophilized enzyme in assay buffer to a concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stock (10 mM Peptide): Dissolve the peptide substrate in ultrapure water.

  • Co-substrate/Co-factor Mix (10X): Prepare a fresh mix in assay buffer containing:

    • 2.5 mM 2-Oxoglutarate

    • 5 mM L-Ascorbic acid

    • 1 mM FeSO₄

    • Note: This mix should be prepared fresh on the day of the experiment due to the potential for oxidation.

Assay Workflow

Assay_Workflow start Start prep_plate Prepare serial dilutions of test compound in 96-well plate start->prep_plate add_enzyme Add P4H enzyme solution to all wells prep_plate->add_enzyme pre_incubate Pre-incubate for 15 min at RT (Compound-Enzyme Interaction) add_enzyme->pre_incubate start_reaction Initiate reaction by adding Substrate & Co-factor Mix pre_incubate->start_reaction incubate_reaction Incubate for 60 min at 37°C (Enzymatic Reaction) start_reaction->incubate_reaction add_reagent1 Add Succinate Detection Reagent I incubate_reaction->add_reagent1 incubate_1 Incubate for 60 min at RT add_reagent1->incubate_1 add_reagent2 Add Succinate Detection Reagent II incubate_1->add_reagent2 incubate_2 Incubate for 10 min at RT add_reagent2->incubate_2 read_lum Read luminescence incubate_2->read_lum end End read_lum->end

Caption: Step-by-step workflow for the P4H inhibition assay.

Step-by-Step Procedure
  • Compound Dilution:

    • In a 96-well plate, perform a serial dilution of the 10 mM test compound stock solution. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Also prepare dilutions for the positive control (DHB).

    • Include wells for "No Inhibitor" (DMSO vehicle control) and "No Enzyme" (background control). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Enzyme Addition:

    • Prepare a working solution of P4HA1 enzyme in assay buffer (e.g., 25 nM final concentration).

    • Add the enzyme solution to all wells except the "No Enzyme" controls.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker and pre-incubate for 15 minutes at room temperature. This allows the test compound to interact with the enzyme before the reaction starts.

  • Reaction Initiation:

    • Prepare a "Reaction Mix" containing the peptide substrate and the 10X Co-substrate/Co-factor mix in assay buffer.

    • Add this Reaction Mix to all wells to start the enzymatic reaction. The final concentrations in a 50 µL reaction volume could be:

      • P4HA1: 25 nM

      • Peptide Substrate: 100 µM

      • 2-Oxoglutarate: 250 µM

      • L-Ascorbic acid: 500 µM

      • FeSO₄: 100 µM

      • Test Compound: Ranging from ~0.005 to 100 µM

  • Enzymatic Reaction Incubation:

    • Mix the plate and incubate for 60 minutes at 37°C.

  • Succinate Detection:

    • Equilibrate the plate and the Succinate-Glo™ reagents to room temperature.

    • Following the manufacturer's protocol, add the Succinate Detection Reagent I to each well.

    • Incubate for 60 minutes at room temperature.

    • Add the Succinate Detection Reagent II to each well.

    • Incubate for 10 minutes at room temperature.[2]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average luminescence signal from the "No Enzyme" wells from all other readings.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = 100 × ( 1 - [ (Signal of Test Compound - Background) / (Signal of No Inhibitor - Background) ] )

  • IC₅₀ Determination:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.

    • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[10] Software such as GraphPad Prism is ideal for this analysis.[11][12]

    • The software will calculate the IC₅₀ value from the fitted curve.

Self-Validating System: Essential Controls

To ensure the trustworthiness of the results, the following controls are mandatory:

  • No Enzyme Control: Measures the background signal of the assay components.

  • No Inhibitor (Vehicle) Control: Represents 0% inhibition (maximum enzyme activity).

  • Positive Control Inhibitor: A known P4H inhibitor like DHB should be run in parallel to confirm that the assay system is responsive to inhibition.

  • Compound Interference Control: To rule out that the test compound itself interferes with the luminescence detection system, a separate experiment should be run where the compound is added after the P4H reaction has been stopped, just before the addition of the detection reagents.

Conclusion

This application note provides a scientifically grounded and detailed protocol for evaluating 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid as a potential inhibitor of prolyl-4-hydroxylase. By leveraging a sensitive and robust luminescence-based assay and incorporating proper controls, researchers can reliably determine the inhibitory potency of this compound. The framework presented here is not only applicable to the topic compound but can also be adapted for screening other small molecules against P4H and other 2-oxoglutarate-dependent dioxygenases, thereby aiding in the discovery of novel therapeutic agents.

References

  • Alves, J., Vidugiris, G., Goueli, S., & Zegzouti, H. (2017). Bioluminescent High-Throughput Succinate Detection Method for Monitoring the Activity of JMJC Histone Demethylases and Fe(II)/2-Oxoglutarate-Dependent Dioxygenases. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(9), 1134-1144. Available at: [Link]

  • Myllyharju, J. (2014). Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets. Taylor & Francis Online, 5(1), 1-20. Available at: [Link]

  • Wang, S., Lee, K. H., Araujo, N., Zhan, C., Rangnekar, V. M., & Xu, R. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International journal of molecular sciences, 21(18), 6688. Available at: [Link]

  • Vasta, J. D., & Raines, R. T. (2018). Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. Journal of medicinal chemistry, 61(23), 10453–10465. Available at: [Link]

  • Ogoshi, T. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI, 23(19), 11296. Available at: [Link]

  • Wikipedia. Procollagen-proline dioxygenase. Available at: [Link]

  • Jaakkola, P., Mole, D. R., Tian, Y. M., Wilson, M. I., Giel, B., Gaskell, S. J., ... & Ratcliffe, P. J. (2001). Targeting of HIF-alpha to the von Hippel-Lindau ubiquitylation complex by O2-regulated prolyl hydroxylation. Science, 292(5516), 468-472. Available at: [Link]

  • GraphPad. Fitting the absolute IC50. Available at: [Link]

  • Cusabio. Recombinant Human Prolyl 4-hydroxylase subunit alpha-1 (P4HA1). Available at: [Link]

  • ResearchGate. How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? Available at: [Link]

  • Dunn, T. J., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1184-1189. Available at: [Link]

  • GraphPad. Equation: [Inhibitor] vs. response. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important dicarboxylic acid intermediate. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Introduction to the Synthetic Pathway

The synthesis of 2-(carboxymethyl)-4,5-dimethoxybenzoic acid, a key building block in various pharmaceutical and materials science applications, is often approached via a multi-step sequence starting from 3,4-dimethoxyphenylacetic acid (homoveratric acid). A common and effective strategy involves a Friedel-Crafts acylation to introduce a two-carbon chain at the ortho position to the acetic acid moiety, followed by hydrolysis. This guide will focus on troubleshooting this plausible and widely applicable synthetic route.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow Figure 1. Proposed Synthetic Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Workup & Extraction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification A 3,4-Dimethoxyphenylacetic acid (Homoveratric Acid) D Intermediate Keto-Ester A->D 1. B Acylating Agent (e.g., Ethyl Chlorooxoacetate) B->D 2. C Lewis Acid Catalyst (e.g., AlCl3) C->D Catalyst E Quenching (e.g., with ice/HCl) D->E F Liquid-Liquid Extraction E->F G Crude Product F->G H Base Hydrolysis (e.g., NaOH) G->H I Acidification (e.g., with HCl) H->I J Crystallization I->J K 2-(Carboxymethyl)-4,5- dimethoxybenzoic acid J->K

Caption: Overall workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful synthesis?

A1: The three most critical aspects of this synthesis are:

  • Anhydrous Conditions: The Lewis acid catalyst used in the Friedel-Crafts acylation is extremely sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst, leading to low or no conversion.[1]

  • Temperature Control: The Friedel-Crafts reaction is exothermic. Poor temperature control can lead to side reactions, including demethylation of the methoxy groups or unwanted polymerization.

  • Stoichiometry of the Lewis Acid: In many Friedel-Crafts acylations, the Lewis acid not only acts as a catalyst but also complexes with the carbonyl groups of both the starting material and the product. Therefore, a stoichiometric amount (or even an excess) is often required.[1]

Q2: Can I use a different starting material?

A2: Yes, alternative routes are possible. For instance, one could start with 1,2-dimethoxybenzene (veratrole) and perform a Friedel-Crafts acylation followed by the introduction of the carboxymethyl group. However, controlling regioselectivity can be challenging. Starting with homoveratric acid provides a scaffold where one of the target side chains is already in place, simplifying the subsequent steps.

Troubleshooting Guide: Step-by-Step

Part 1: The Friedel-Crafts Acylation Reaction

This initial step is often the most challenging. Here, we address common issues encountered during the acylation of 3,4-dimethoxyphenylacetic acid.

Problem 1: Low or No Conversion of Starting Material

Q: I've run the reaction for several hours, but TLC analysis shows only starting material. What went wrong?

A: This is a common issue, often related to the catalyst or reaction conditions. Here's a systematic approach to troubleshoot this problem:

Possible Cause 1: Inactive Lewis Acid Catalyst The most frequent culprit is a deactivated Lewis acid (e.g., AlCl₃).[1]

  • Solution:

    • Use a fresh, unopened bottle of the Lewis acid.

    • Ensure all glassware is oven-dried or flame-dried immediately before use.

    • Use anhydrous solvents. Consider distilling your solvent over a suitable drying agent.

Possible Cause 2: Insufficient Catalyst Loading The carboxyl group on the homoveratric acid and the carbonyl on the product will complex with the Lewis acid.

  • Solution:

    • Increase the stoichiometry of the Lewis acid. For dicarboxylic acids or their precursors, 2.5 to 3.0 equivalents are often necessary.

    • Add the Lewis acid in portions to control the initial exotherm.

Possible Cause 3: Low Reaction Temperature While temperature control is crucial to prevent side reactions, a temperature that is too low may not provide sufficient activation energy.

  • Solution:

    • Monitor the reaction by TLC.

    • If no conversion is observed at a lower temperature (e.g., 0-5 °C) after a reasonable time, allow the reaction to slowly warm to room temperature, or even gently heat it (e.g., to 40-50 °C), while continuing to monitor for product formation and potential byproducts.

Problem 2: Formation of Multiple Products and Low Yield of Desired Product

Q: My reaction works, but I get a mixture of products and the yield of the target intermediate is low. How can I improve selectivity?

A: The formation of multiple products points to issues with regioselectivity or side reactions. The two methoxy groups and the alkyl side chain on homoveratric acid are all activating and ortho-, para-directing, which can lead to a mixture of isomers.

Possible Cause 1: Isomer Formation The acyl group can add to different positions on the aromatic ring. The desired product results from acylation at the position ortho to the acetic acid side chain. However, acylation can also occur ortho to one of the methoxy groups.

  • Solution:

    • Choice of Solvent: The solvent can influence regioselectivity. For instance, using a non-coordinating solvent like dichloromethane or 1,2-dichloroethane is common. In some cases, nitromethane can improve selectivity.[2]

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Possible Cause 2: Intramolecular Cyclization Homoveratric acid can undergo an intramolecular Friedel-Crafts reaction (a cyclization) to form 6,7-dimethoxy-1-indanone.[2][3] This is a common side reaction.

  • Solution:

    • Order of Addition: Add the homoveratric acid solution slowly to a pre-mixed solution of the acylating agent and the Lewis acid. This keeps the concentration of free homoveratric acid low, disfavoring the intramolecular reaction.

    • Use a milder Lewis acid: In some cases, a less reactive Lewis acid like ZnCl₂ or FeCl₃ can reduce the extent of side reactions.

Possible Cause 3: Demethylation Strong Lewis acids, especially in excess and at higher temperatures, can cleave the methyl ethers, leading to phenolic byproducts.

  • Solution:

    • Strictly control the reaction temperature.

    • Use the minimum effective amount of Lewis acid.

    • Consider using a milder catalyst system.

Diagram for Troubleshooting Low Yield in Friedel-Crafts Acylation

Troubleshooting_FC_Acylation Figure 2. Troubleshooting Low Yield start Low Yield in Friedel-Crafts Acylation check_conversion Is there any product formation? start->check_conversion no_product No Product Formed check_conversion->no_product No product_formed Product Formed, but Low Yield/Mixture check_conversion->product_formed Yes cause1 Cause: Inactive Catalyst (Moisture Contamination) no_product->cause1 cause2 Cause: Insufficient Catalyst no_product->cause2 solution1 Solution: - Use fresh, anhydrous Lewis acid. - Dry all glassware and solvents. cause1->solution1 solution2 Solution: - Increase stoichiometry of Lewis acid (e.g., to 2.5-3.0 eq.). cause2->solution2 cause3 Cause: Isomer Formation product_formed->cause3 cause4 Cause: Intramolecular Cyclization (Indanone Formation) product_formed->cause4 cause5 Cause: Demethylation product_formed->cause5 solution3 Solution: - Lower reaction temperature. - Screen different solvents (e.g., CH2Cl2, nitromethane). cause3->solution3 solution4 Solution: - Slow addition of starting material to catalyst/acylating agent mixture. cause4->solution4 solution5 Solution: - Maintain low temperature. - Avoid excess Lewis acid. cause5->solution5

Caption: A decision tree for troubleshooting low yields in the Friedel-Crafts acylation step.

Part 2: Workup, Hydrolysis, and Purification

After the initial acylation, the subsequent steps are crucial for isolating the pure final product.

Problem 3: Difficulty in Isolating the Product after Workup

Q: After quenching the reaction and performing an extraction, I'm left with an oily residue that is difficult to purify. What should I do?

A: An oily crude product often indicates the presence of impurities or residual solvent.

Possible Cause 1: Incomplete Hydrolysis of the Intermediate If the hydrolysis of the keto-ester intermediate is not complete, the resulting mixture of the dicarboxylic acid and the ester will be difficult to crystallize.

  • Solution:

    • Ensure sufficient base (e.g., NaOH) and reaction time/temperature for the hydrolysis step. Monitor the reaction by TLC until the starting ester has been completely consumed.

    • Mild heating (e.g., 50-60 °C) can facilitate the hydrolysis of sterically hindered esters.[4]

Possible Cause 2: Improper pH for Precipitation The target molecule is a dicarboxylic acid. Its solubility in water is highly dependent on the pH.

  • Solution:

    • After hydrolysis, cool the aqueous solution in an ice bath.

    • Slowly add concentrated HCl with vigorous stirring until the pH is strongly acidic (pH 1-2). This will ensure that both carboxylic acid groups are protonated, minimizing the solubility of the product in water and promoting precipitation.

Problem 4: The Final Product is Colored or has a Low Melting Point

Q: My final product is off-white or yellowish, and the melting point is broad and lower than expected. How can I purify it further?

A: Discoloration and a poor melting point are classic signs of impurities.

Possible Cause 1: Residual Catalyst or Byproducts Colored impurities can arise from byproducts of the Friedel-Crafts reaction.

  • Solution:

    • Recrystallization: This is the most effective method for purifying solid organic compounds. A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For aromatic dicarboxylic acids, aqueous ethanol or acetic acid/water mixtures are often effective.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, keep the solution hot for a few minutes, and then filter it through celite while hot. This can remove colored impurities.

    • Conversion to Salt and Back: Aromatic carboxylic acids can be purified by dissolving them in a basic aqueous solution (like sodium bicarbonate or ammonia), filtering to remove insoluble impurities, and then re-precipitating the pure acid by adding a mineral acid.[5]

Data Summary Table

ParameterRecommended ConditionRationalePotential Issue if Deviated
Lewis Acid Stoichiometry 2.5 - 3.0 equivalentsTo account for complexation with carbonyls.Incomplete reaction.
Reaction Temperature 0 °C to room temperatureTo balance reaction rate and selectivity.Side reactions (cyclization, demethylation) at high temps; no reaction at low temps.
Solvent Anhydrous CH₂Cl₂ or C₂H₄Cl₂Non-coordinating, readily available.Reduced yield or selectivity.
Hydrolysis pH > 12To ensure complete saponification of the ester.Incomplete hydrolysis.
Precipitation pH 1 - 2To ensure full protonation of both carboxyl groups.Product remains dissolved in the aqueous phase, leading to low isolated yield.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq.) and anhydrous 1,2-dichloroethane.

  • Cool the suspension to 0 °C in an ice bath.

  • To the dropping funnel, add a solution of ethyl chlorooxoacetate (1.2 eq.) in 1,2-dichloroethane. Add this solution dropwise to the AlCl₃ suspension over 20 minutes.

  • In a separate flask, dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq.) in 1,2-dichloroethane.

  • Add the homoveratric acid solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

Protocol 2: Workup and Hydrolysis
  • Cool the reaction mixture in an ice bath and slowly quench it by pouring it over a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude keto-ester.

  • To the crude product, add a 10% aqueous solution of NaOH and heat the mixture to 50-60 °C for 2-3 hours, or until TLC shows complete consumption of the starting material.

  • Cool the solution to room temperature, wash with a small amount of dichloromethane to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification by Recrystallization
  • Place the crude, dry solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent or solvent mixture (e.g., 80% ethanol in water).

  • Heat the mixture with stirring on a hot plate until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

References

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125.
  • Cohen, J. D., & Baldi, B. G. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12.
  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Optimizing reaction conditions for "2-(Carboxymethyl)-4,5-dimethoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Route Selection

Target Molecule: 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (also known as 4,5-Dimethoxyhomophthalic acid). CAS Registry Number: 255376-41-1 (generic reference, verify specific salt/form). Primary Application: Key intermediate in the synthesis of isocoumarins, isoquinoline alkaloids, and substituted benzocyclobutenes.

Executive Summary: Synthesis of electron-rich homophthalic acids presents a specific challenge: the dimethoxy-substituted aromatic ring is susceptible to oxidative degradation under harsh conditions (e.g., concentrated KMnO₄ or HNO₃). While the classical Stobbe condensation is a viable route starting from aldehydes, it suffers from multiple steps and often low overall yields due to difficult hydrolysis/reduction sequences.

The Optimized Protocol: This guide details the Indanone-Glyoxalate Peroxide Oxidation Route . This method is superior for laboratory and pilot-scale optimization because it operates under milder alkaline conditions, preserving the electron-rich aromatic core while effectively cleaving the alicyclic ring to yield the dicarboxylic acid.

Reaction Workflow & Mechanism

The optimized pathway involves the condensation of 5,6-dimethoxy-1-indanone with diethyl oxalate to form a glyoxalate intermediate, followed by oxidative cleavage using hydrogen peroxide (H₂O₂) .

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 5,6-Dimethoxy-1-indanone Step1 Claisen Condensation (Diethyl Oxalate / NaOEt) Start->Step1 Activation Inter 2-Glyoxalate Intermediate (Enolate Salt) Step1->Inter C-C Bond Formation Step2 Oxidative Cleavage (30% H2O2 / NaOH) Inter->Step2 In-situ Oxidation End 2-(Carboxymethyl)-4,5- dimethoxybenzoic Acid Step2->End Ring Opening

Caption: Figure 1. Optimized synthesis workflow via the Glyoxalate-Peroxide route, avoiding harsh direct oxidation.

Detailed Experimental Protocol

Prerequisites:

  • Substrate: 5,6-Dimethoxy-1-indanone (Purity >98% recommended).

  • Reagents: Diethyl oxalate (dry), Sodium ethoxide (freshly prepared or commercial 21% soln), Hydrogen peroxide (30%), Sodium hydroxide (10% aq).

  • Solvent: Absolute Ethanol or Methanol (anhydrous for Step 1).

Step 1: Formation of the Glyoxalate Intermediate
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel, N₂ inlet, and thermometer.

  • Base Preparation: Charge the flask with Sodium Ethoxide (1.5 equiv) in absolute ethanol. Cool to 0–5°C.

  • Condensation: Mix 5,6-dimethoxy-1-indanone (1.0 equiv) with Diethyl Oxalate (1.5 equiv) in a separate vessel. Add this mixture dropwise to the base solution over 30 minutes, maintaining internal temperature <10°C.

    • Technical Insight: The low temperature prevents self-condensation of the oxalate and polymerization of the indanone.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. A thick precipitate (the sodium enolate salt) typically forms.

    • Checkpoint: If no precipitate forms, the reaction may be incomplete or water was present.

Step 2: Oxidative Cleavage
  • Hydrolysis: Add 10% NaOH solution (approx. 5 equiv) directly to the reaction slurry. Stir for 30 minutes to hydrolyze the ester groups.

  • Oxidation: Cool the mixture to 0°C. Add 30% H₂O₂ (excess, approx. 4–5 equiv) dropwise.

    • Critical Safety Parameter: This reaction is exothermic . Control addition rate to keep T < 15°C.

  • Completion: Allow to stir at room temperature for 2–3 hours. The solution should turn from dark/colored to pale yellow or colorless.

Step 3: Workup & Isolation
  • Quenching: Destroy excess peroxide by adding sodium sulfite or heating gently (only if peroxide test is positive).

  • Filtration: Filter off any insoluble by-products (unreacted indanone).

  • Acidification: Acidify the filtrate with 6N HCl to pH 1–2.

  • Crystallization: The product, 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, will precipitate. Cool in an ice bath for 2 hours to maximize yield.

  • Purification: Recrystallize from water or dilute ethanol if necessary.

Troubleshooting Guide & FAQs

Troubleshooting Decision Tree

Troubleshooting Issue Problem: Low Yield or Impure Product Check1 Did precipitate form in Step 1? Issue->Check1 Check2 Color of final solution before acid? Check1->Check2 Yes Sol1 Moisture in Solvent. Use Anhydrous EtOH. Check1->Sol1 No Sol2 Incomplete Oxidation. Check H2O2 activity. Check2->Sol2 Dark/Brown Sol3 Decarboxylation. Avoid heating >50°C during workup. Check2->Sol3 Pale/Clear but Low Mass

Caption: Figure 2. Diagnostic logic for common synthetic failures.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
No precipitate in Step 1 Wet solvents/reagents.Water kills the ethoxide base. Ensure diethyl oxalate and ethanol are anhydrous.
Dark brown product Polymerization of indanone.Oxidation temperature was too high. Keep H₂O₂ addition strictly <15°C.
Melting point too low (<180°C) Presence of Phthalic acid derivative.Over-oxidation. Ensure the glyoxalate step is complete before adding peroxide.
Product is an oil Incomplete acidification.The dicarboxylic acid is soluble at pH > 3. Ensure pH is < 2.
Frequently Asked Questions (FAQs)

Q: Can I use Potassium Permanganate (KMnO₄) instead of H₂O₂? A: Yes, direct oxidation of the indanone with alkaline KMnO₄ is possible. However, the electron-rich dimethoxy ring makes the molecule susceptible to ring degradation, often leading to lower yields of the desired homophthalic acid and higher impurities (e.g., oxalic acid, phthalic acid). The glyoxalate route is milder and more regioselective.

Q: Why is the "glyoxalate" step necessary? A: The condensation with diethyl oxalate "activates" the alpha-position of the indanone and creates a 1,2-diketone-like structure (after hydrolysis) that is highly susceptible to oxidative cleavage by peroxide. This allows the ring to open cleanly without attacking the aromatic system.

Q: How do I confirm the structure of the product? A:

  • 1H NMR (DMSO-d6): Look for two singlets for the methoxy groups (approx. 3.7–3.8 ppm), two aromatic singlets (para-relationship usually results in distinct shifts), and a singlet for the -CH₂- group (approx. 3.9 ppm). The carboxylic acid protons will be broad singlets >12 ppm.

  • IR: Distinct carbonyl stretches for the conjugated acid (approx. 1680 cm⁻¹) and the aliphatic acid (approx. 1710 cm⁻¹).

Q: The product decarboxylates upon melting. Is this normal? A: Homophthalic acids are prone to forming anhydrides upon heating. If heated strongly, they may dehydrate to the cyclic anhydride (isochroman-1,3-dione). True decarboxylation (loss of CO₂) requires higher temperatures, but anhydride formation is common during melting point analysis.

References

  • Bhakta, C., & Mukherjee, S. K. (1980). Convenient Preparation of Homophthalic Acids. Journal of the Indian Chemical Society, 57, 637.

    • Grounding: Establishes the glyoxalate-peroxide route as a general and high-yield method for substituted homophthalic acids.
  • Organic Syntheses. (1941). Homophthalic Acid.[1][2][3][4] Organic Syntheses, Coll. Vol. 3, p.449.

    • Grounding: Provides the foundational chemistry for indene/indanone oxid
  • Jerdan, D. S. (1899). The Condensation of Ethyl Acetonedicarboxylate with Phenols. Journal of the Chemical Society, Transactions.
  • Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity.

    • Grounding: Reviews methods for synthesizing the required 5,6-dimethoxy-1-indanone precursor.

Sources

"2-(Carboxymethyl)-4,5-dimethoxybenzoic acid" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

Document ID: TSD-CMDBA-SOL-2026-02

Last Updated: February 2, 2026

Welcome to the technical support guide for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (CAS No. 3809-00-5).[1][2] This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous solutions. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to overcome these common hurdles.

Understanding the Core Challenge: The Molecule's Nature

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is a dicarboxylic acid.[1][2] Its structure contains a relatively nonpolar benzene ring with two methoxy groups, and two acidic carboxylic acid functional groups. The interplay between the nonpolar aromatic core and the polar, ionizable acid groups is the primary reason for its poor solubility in neutral water.[3][4] At neutral pH, the carboxylic acid groups are largely protonated (uncharged), making the molecule as a whole insufficiently polar to dissolve well in water.

Key Molecular Properties:

Property Value Source
Molecular Formula C₁₁H₁₂O₆ [1][2]
Molecular Weight 240.21 g/mol [1][2]
Predicted pKa 3.92 ± 0.36 [2]

| Appearance | White crystalline solid |[1] |

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: I've added the powdered compound to deionized water/saline, and it won't dissolve. Why?

Answer: This is the most common issue and is expected behavior. The insolubility is due to the protonated state of the carboxylic acid groups at neutral pH. For an acidic compound to dissolve in water, it generally needs to be ionized to form a more polar salt. According to the Henderson-Hasselbalch equation, a weak acid is predominantly in its protonated, less soluble form when the solution pH is below its pKa.[5][6][7] With a predicted pKa around 3.92, the compound will be overwhelmingly in its neutral, insoluble state in pure water (pH ~7).[2]

FAQ 2: How can I effectively dissolve 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid for my aqueous assay?

Answer: The most reliable method is to increase the pH of the solution using a base. This deprotonates the carboxylic acid groups, converting them into highly polar carboxylate salts, which are readily soluble in water.[3][8]

The relationship between the compound's charge and its solubility at different pH values is critical to understand.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_neutral_ph Physiological pH (e.g., pH 7.4) cluster_high_ph High pH (e.g., pH > 8) Low_pH Predominantly Protonated (R-COOH) Insoluble Neutral_pH Partially to Fully Deprotonated (R-COO⁻) Solubility Increases Low_pH->Neutral_pH Add Base (e.g., NaOH) pH Increases Neutral_pH->Low_pH Add More Acid pH Decreases Further High_pH Predominantly Deprotonated (R-COO⁻) Highly Soluble Neutral_pH->High_pH Add More Base pH Increases Further High_pH->Neutral_pH Add Acid (e.g., HCl) pH Decreases

Caption: pH-dependent ionization and solubility of the dicarboxylic acid.

Experimental Protocol: Preparation of a 10 mM Stock Solution via pH Adjustment

This protocol details how to create a soluble stock solution that can be diluted into your final experimental buffer.

G Workflow: Solubilization by pH Adjustment start 1. Weigh Compound suspend 2. Suspend in Vehicle (e.g., 80% of final volume of water) start->suspend add_base 3. Add Base Dropwise (e.g., 1M NaOH) while stirring suspend->add_base check_dissolution 4. Check for Clarity (Does it fully dissolve?) add_base->check_dissolution check_dissolution->add_base No adjust_ph 5. Adjust to Target pH (Use pH meter, add acid/base as needed) check_dissolution->adjust_ph Yes final_volume 6. QS to Final Volume (Bring to 100% of final volume) adjust_ph->final_volume filter 7. Sterile Filter (0.22 µm filter) final_volume->filter end 8. Aliquot & Store filter->end

Caption: Step-by-step workflow for dissolving the compound.

Detailed Steps:

  • Weigh: Accurately weigh the required amount of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid. For 10 mL of a 10 mM stock, you need 24.02 mg.

  • Suspend: Add the powder to a suitable container (e.g., a 15 mL conical tube). Add approximately 80% of your final desired volume of solvent (e.g., 8 mL of deionized water). This will form a slurry.

  • Basify: While vigorously vortexing or stirring, add a suitable base dropwise. A 1 M solution of Sodium Hydroxide (NaOH) is a common choice.

  • Observe: Continue adding the base until the solid material completely dissolves and the solution becomes clear.

  • Adjust pH: Once dissolved, use a calibrated pH meter to measure the pH. The pH will likely be high (e.g., >9.0). Carefully adjust the pH back down to your desired final working pH (e.g., 7.4) using a dilute acid like 0.1 M Hydrochloric Acid (HCl). Crucially, monitor the solution for any signs of precipitation as you lower the pH. If it begins to turn cloudy, you have passed the solubility limit at that pH.

  • Final Volume: Once the target pH is stable, bring the solution to the final volume (e.g., 10 mL) with your solvent.

  • Filter: Sterile filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates or contaminants.

FAQ 3: I adjusted the pH, but the compound still won't dissolve, or it precipitates when I dilute it into my final buffer. What are my next steps?

Answer: This can happen if the target concentration is too high for the final buffer conditions. Here are several advanced troubleshooting strategies.

A. Use of Co-solvents

If pH adjustment alone is insufficient, the use of a co-solvent can be an effective strategy.[] Co-solvents are organic solvents miscible with water that reduce the overall polarity of the solvent system, making it more favorable for less polar molecules to dissolve.[10][11]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent. Prepare a high-concentration stock (e.g., 50-100 mM) in 100% DMSO. This stock can then be diluted into your aqueous buffer. Caution: Ensure the final DMSO concentration in your assay is low (typically <0.5%) as it can affect cell viability and enzyme activity.

  • Ethanol: Another common choice, particularly for in vivo formulations.[10]

  • Polyethylene Glycols (e.g., PEG 400): Often used in pharmaceutical formulations to enhance solubility.[][10]

B. Buffer Species and Ionic Strength

The composition of your buffer can significantly impact solubility.

  • Buffer Choice: Phosphate buffers are common, but for some compounds, bicarbonate buffers may better mimic physiological conditions and can sometimes offer different solubility profiles.[12][13] When selecting a buffer, ensure its pKa is close to the desired final pH of your solution for optimal buffering capacity.[14][15]

  • Ionic Strength: The total concentration of ions in a solution can affect solubility. In some cases, increasing the ionic strength (e.g., by adding a salt like NaCl) can increase the solubility of other electrolytes.[16][17] However, high salt concentrations can also lead to a "salting-out" effect, where the solubility of a non-electrolyte or weakly charged compound decreases.[18][19] The effect is compound-dependent and may require empirical testing.

FAQ 4: My stock solution was clear, but it became cloudy after storing it at 4°C. What happened?

Answer: This is a classic case of temperature-dependent precipitation. The solubility of many compounds, including this one, decreases at lower temperatures. While the compound was soluble at room temperature, the 4°C environment was supersaturated, causing the compound to crystallize or precipitate out of solution.

Solutions:

  • Warm the Solution: Gently warm the vial in a water bath to room temperature or 37°C. The precipitate should redissolve. Always ensure the solution is clear before use.

  • Store at Room Temperature: If the compound is stable, storing the stock solution at room temperature (protected from light) may be preferable.

  • Prepare Fresh: The most reliable method to avoid this issue is to prepare the solution fresh before each experiment.

Summary Troubleshooting Table

IssueProbable CauseRecommended Solution(s)
Powder won't dissolve in neutral water. Compound is in its protonated, insoluble form.Use the pH adjustment protocol (FAQ 2). Raise pH with a base (e.g., NaOH) to ionize the compound into its soluble salt form.
Compound precipitates when pH is lowered to 7.4. The concentration exceeds the solubility limit at pH 7.4.1. Lower the target concentration. 2. Add a co-solvent (e.g., DMSO, Ethanol) to the final buffer. 3. Re-evaluate the final pH; a slightly higher pH (e.g., 7.8) may be needed if experimentally permissible.
A clear stock solution becomes cloudy upon dilution. The buffer capacity of the final medium is insufficient to maintain the pH, causing the compound to protonate and precipitate.1. Increase the buffer concentration in the final medium. 2. Prepare the stock solution in the actual final buffer instead of water, then adjust pH.
Solution precipitates upon refrigeration. Temperature-dependent solubility.1. Warm the solution to redissolve before use. 2. Store aliquots at room temperature if stable. 3. Prepare fresh solutions for each experiment.

References

  • European Patent Office. (2022). PROCESS OF ALIPHATIC DICARBOXYLIC ACIDS PRODUCED BY BIOTECHNOLOGICAL PROCESSES - EP 3939958 A1. Retrieved from [Link]

  • JoVE. (2020). Video: Henderson-Hasselbalch Equation. Retrieved from [Link]

  • PubChem. (n.d.). 2-carboxymethyl-5-methoxy-benzoic acid (C10H10O5). Retrieved from [Link]

  • Reddit. (2023). Dicarboxylic acid solubility. Retrieved from [Link]

  • Jiangxi Zhongding Biotechnology Co., Ltd. (2025). From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]

  • ACS Publications. (n.d.). The Effect of Ionic Strength on the Solubility of an Electrolyte. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Google Patents. (n.d.). US2716133A - Purification and separation of dicarboxylic acids.
  • NIH National Library of Medicine. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Retrieved from [Link]

  • ResearchGate. (2025). The Effect of Ionic Strength on the Solubility of an Electrolyte. Retrieved from [Link]

  • NIH National Library of Medicine. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • BioProcess International. (2017). Buffers in Biologics Manufacturing. Retrieved from [Link]

  • Fashion Sustainability Directory. (2025). Ionic Strength Effect. Retrieved from [Link]

  • ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2018). Heating of dicarboxylic acid. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Solubility and Ionic Strength (Scott). Retrieved from [Link]

  • Save My Exams. (2025). Henderson Hasselbalch Equation - AP Chemistry Study Guide. Retrieved from [Link]

  • ResearchGate. (2025). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. Retrieved from [Link]

  • YouTube. (2019). Common Ion Effect on Solubility Of Ionic Salts - Equilibrium (Part 44). Retrieved from [Link]

Sources

"2-(Carboxymethyl)-4,5-dimethoxybenzoic acid" preventing degradation during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (Product No. CB22670650). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent degradation of this valuable intermediate during experimental workflows. My goal is to synthesize field-proven insights with established chemical principles to ensure the stability and reactivity of your starting material, thereby safeguarding your yields and the purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected, and I'm observing multiple unknown spots on my TLC/LC-MS. Could my 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid be degrading?

A1: This is a common and valid concern. While this molecule is generally stable, its multifunctional nature—possessing two carboxylic acid groups and two electron-donating methoxy groups on an aromatic ring—makes it susceptible to degradation under specific conditions, primarily elevated temperatures and extreme pH.

The most probable degradation pathway for substituted benzoic acids is thermal decarboxylation.[1] Studies on similar benzoic acid derivatives show that severe degradation can be observed at temperatures above 200°C, with complete degradation occurring around 250°C.[1] The presence of two carboxyl groups in your molecule may influence this thermal stability.

Troubleshooting Steps:

  • Verify Reaction Temperature: Are you running the reaction at the lowest feasible temperature? Prolonged heating, even at moderate temperatures (e.g., >150 °C), can initiate decarboxylation.

  • Analyze Byproducts: If possible, use mass spectrometry to identify the molecular weights of your byproducts. A loss of 44 Da (CO₂) or 88 Da (2x CO₂) from your starting material's mass (240.21 g/mol ) is a strong indicator of decarboxylation.

  • Inert Atmosphere: The electron-rich aromatic ring can be susceptible to oxidation at high temperatures. Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side products.

Below is a workflow to help diagnose the issue.

G start Low Yield / Impurities Observed check_temp Is Reaction Temperature > 150°C? start->check_temp check_ph Is Reaction pH < 3 or > 10? check_temp->check_ph No high_temp_risk High Risk of Thermal Decarboxylation check_temp->high_temp_risk Yes check_atmosphere Is Reaction Open to Air? check_ph->check_atmosphere No extreme_ph_risk Risk of Ether Cleavage (Acidic) or Side Reactions (Basic) check_ph->extreme_ph_risk Yes oxidation_risk Risk of Oxidative Degradation check_atmosphere->oxidation_risk Yes solution_temp Action: Lower Temperature Use Milder Activating Agents high_temp_risk->solution_temp solution_ph Action: Buffer Reaction Use pH Neutral Conditions if Possible extreme_ph_risk->solution_ph solution_atmosphere Action: Use Inert Gas (N2 or Ar) oxidation_risk->solution_atmosphere

Caption: Troubleshooting workflow for diagnosing degradation.

Q2: I am performing a reaction under strongly acidic conditions and getting unexpected products. What could be happening?

A2: The two methoxy groups (-OCH₃) on the aromatic ring are ethers. Under strongly acidic conditions (e.g., using HBr, HI, or high concentrations of H₂SO₄), particularly with heat, you risk cleaving one or both of these ether bonds. This would result in the formation of phenolic hydroxyl groups, fundamentally changing the structure and reactivity of your molecule.

The chemical behavior of dimethoxybenzoic acids is dictated by its functional groups.[2] While the carboxylic acid groups are the primary reactive sites for many transformations like esterification or amidation, the methoxy groups are not inert under all conditions.[2][3]

Preventative Protocol:

  • Reagent Choice: If possible, avoid using strong protic acids known for ether cleavage. Opt for Lewis acids if the reaction chemistry allows.

  • Temperature Control: If strong acid is unavoidable, run the reaction at the lowest possible temperature (e.g., 0°C or room temperature) to minimize the rate of the cleavage side reaction.

  • Protecting Groups: For multi-step syntheses where the methoxy groups must be preserved under harsh conditions, consider if a different starting material or a protecting group strategy is more appropriate for your overall synthetic route.

Below is a diagram illustrating the potential degradation pathways under harsh conditions.

G cluster_degradation Potential Degradation Pathways main 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid decarboxylation Decarboxylation Product(s) (Loss of CO2) main->decarboxylation High Heat (>150-200°C) demethylation Demethylation Product(s) (Cleavage of OCH3) main->demethylation Strong Acid (e.g., HBr, HI) + Heat oxidation Oxidized Byproducts (Ring Opening/Modification) main->oxidation Strong Oxidants / Air at High Temp

Caption: Potential degradation pathways of the title compound.

Q3: What are the optimal storage and handling conditions for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid to ensure its long-term stability?

A3: Proper storage is crucial for maintaining the integrity of your starting material. Based on its physical properties and general chemical principles, we recommend the following.

Storage Protocol:

  • Temperature: Store at room temperature in a dry place.[4]

  • Atmosphere: The compound should be stored in a tightly sealed container to protect it from moisture. For long-term storage (>1 year), consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Light: While not exceptionally light-sensitive, it is good practice to store chemical reagents in opaque or amber vials to prevent any potential photochemical reactions.

Recommended Reaction Parameters for Stability

To aid in your experimental design, the following table summarizes the key parameters to control to minimize degradation of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

ParameterRecommended ConditionRationale & Supporting Evidence
Temperature < 150°CBenzoic acid derivatives show increased degradation with rising temperature; severe degradation can occur at 200°C.[1] The melting point with decomposition is 215°C.[4]
pH 3 - 9Avoids harsh conditions that can promote side reactions. Strong acids can cleave ether linkages, while strong bases can promote alternative condensation or decomposition pathways. General stability is good under controlled pH.[3]
Atmosphere Inert (N₂ or Ar)Prevents potential oxidation of the electron-rich aromatic ring, especially when heating is required.
Solvents Dry, Degassed SolventsUse of dry solvents is critical for reactions involving the carboxylic acid groups (e.g., esterifications, amidations) to prevent competitive hydrolysis of activated intermediates. Degassing removes oxygen, further preventing oxidation.

Experimental Protocol: General Procedure for Amidation

This protocol incorporates best practices to ensure the stability of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid during a standard amidation reaction.

Objective: To couple one of the carboxylic acid groups with a primary amine using a carbodiimide activator, while minimizing degradation.

Materials:

  • 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

  • Primary Amine (R-NH₂)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas line

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Reagent Addition:

    • To the flask, add 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (1.0 eq).

    • Add HOBt (1.1 eq).

    • Dissolve the solids in anhydrous DMF under a positive pressure of inert gas.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical for controlling the exothermic activation step and preventing side reactions.

  • Activation: Slowly add EDC (1.2 eq) to the cooled solution. Stir at 0°C for 30 minutes. The formation of the HOBt-ester intermediate is more controlled at lower temperatures.

  • Amine Coupling:

    • In a separate vial, dissolve the primary amine (1.1 eq) in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the reaction mixture at 0°C.

    • Add DIPEA (2.5 eq) to act as a non-nucleophilic base.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours under an inert atmosphere. The mild reaction temperature is key to preventing thermal degradation.

  • Workup & Purification: Proceed with standard aqueous workup and purification (e.g., extraction, chromatography) to isolate the desired amide product.

By adhering to these controlled temperature and inert atmosphere conditions, the structural integrity of the 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid core is maintained, leading to cleaner reactions and higher yields.

References

  • Vrchotova, B., et al. (2013). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Jiangxi Zhongding Biotechnology Co., Ltd. (2025). From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. Retrieved February 2, 2026, from [Link]

  • Penpol, P., et al. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Retrieved February 2, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-benzoyl-4,5-dimethoxybenzoic acid. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved February 2, 2026, from [Link]

  • PubMed. (2002). Enzymatic degradation of carboxymethyl cellulose hydrolyzed by the endoglucanases Cel5A, Cel7B, and Cel45A from Humicola insolens and Cel7B, Cel12A and Cel45Acore from Trichoderma reesei. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (1999). Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Effects of Carboxymethyl Modification on the Acidic Polysaccharides from Calocybe indica: Physicochemical Properties, Antioxidant, Antitumor and Anticoagulant Activities. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
  • MDPI. (n.d.). Effects of Carboxymethyl Modification on the Acidic Polysaccharides from Calocybe indica: Physicochemical Properties, Antioxidant, Antitumor and Anticoagulant Activities. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). Lifitegrast Degradation: Products and Pathways. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
  • Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • PubMed. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Retrieved February 2, 2026, from [Link]

  • PubMed. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Enhancing the stability and antibiofilm activity of DspB by immobilization on carboxymethyl chitosan nanoparticles. Retrieved February 2, 2026, from [Link]

Sources

Scaling up the synthesis of "2-(Carboxymethyl)-4,5-dimethoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up Synthesis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

Topic: Process Optimization & Troubleshooting for the Synthesis of 4,5-Dimethoxyhomophthalic Acid Reference Code: TSC-SYN-20998 Target Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists

Executive Summary

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (also known as 4,5-dimethoxyhomophthalic acid) is a critical intermediate in the synthesis of benzazepine-based pharmaceutical agents, such as Ivabradine . While laboratory-scale synthesis often utilizes direct oxidation, this approach fails at scale due to thermal runaway risks and difficult filtration of manganese byproducts.

This guide details the "Oxalate-Peroxide Route," the industry-preferred method for scaling up from gram to kilogram quantities. This route avoids heavy metal waste (


) and offers superior yield and purity profiles.

Module 1: The Validated Scale-Up Protocol

Route Logic: Instead of direct oxidation of 5,6-dimethoxy-1-indanone (which risks decarboxylation to phthalic acid), we utilize a two-step sequence:

  • Claisen Condensation: Activation of the indanone

    
    -carbon with diethyl oxalate.
    
  • Oxidative Cleavage: Controlled ring-opening using hydrogen peroxide (

    
    ) in basic media.
    
Step 1: Claisen Condensation (Glyoxalate Formation)

Reagents:

  • 5,6-Dimethoxy-1-indanone (1.0 eq)

  • Diethyl Oxalate (1.2 eq)

  • Sodium Methoxide (NaOMe) (1.5 eq, 25-30% in MeOH)

  • Solvent: Toluene (anhydrous)

Protocol:

  • Charge toluene and diethyl oxalate into the reactor. Cool to 0–5°C .[1]

  • Add NaOMe solution dropwise. Critical: Maintain internal temperature <10°C to prevent polymerization.

  • Add 5,6-dimethoxy-1-indanone (dissolved in minimum toluene) slowly over 45–60 minutes.

  • Warm to room temperature (20–25°C) and stir for 12–18 hours.

  • Checkpoint: The reaction mixture should turn into a thick yellow/orange suspension (sodium salt of the glyoxalate).

Step 2: Oxidative Cleavage (Ring Opening)

Reagents:

  • Hydrogen Peroxide (

    
    ) (30% aq. solution, 3.0 eq)
    
  • Potassium Hydroxide (KOH) (aq. solution, 20% w/v)

Protocol:

  • Cool the Step 1 suspension to 0°C .

  • Add KOH solution to hydrolyze the ester. Stir for 1 hour.

  • Add

    
     dropwise.
    
    • Warning: This step is highly exothermic. Addition rate must be controlled to keep

      
      .
      
  • Stir at room temperature for 16 hours.

  • Quench/Workup:

    • Destroy excess peroxide with sodium bisulfite (

      
      ).
      
    • Acidify aqueous layer with HCl to pH 2.0.

    • Precipitate forms. Filter, wash with cold water, and dry.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists during scale-up.

Category A: Reaction Control[2][3]

Q1: The reaction mixture in Step 1 became a solid block and broke the stirrer. What happened?

  • Diagnosis: The sodium salt of the glyoxalate intermediate precipitated too rapidly due to high concentration.

  • Solution:

    • Dilution: Increase Toluene volume from 5V to 8-10V (relative to indanone mass).

    • Co-solvent: Add 5% Methanol to the Toluene to improve solubility of the sodium salt, though this may slightly reduce reaction rate.

Q2: During Step 2 (


 addition), the reaction foamed over. How do we prevent this? 
  • Diagnosis: Rapid decomposition of peroxide caused by high temperature or metal impurities, releasing

    
     gas.
    
  • Solution:

    • Temperature Control: Strictly maintain

      
       during addition.
      
    • Chelation: Add 0.1% EDTA to the reaction mixture before peroxide addition to sequester trace metals (Fe, Cu) that catalyze peroxide decomposition.

Category B: Impurity Profiling

Q3: HPLC shows 5-10% of "Phthalic Acid" derivative (2,3-dimethoxyphthalic acid). Why?

  • Cause: Over-oxidation. The reaction temperature during the peroxide step was too high (

    
    ), or the peroxide excess was too large.
    
  • Fix:

    • Limit

      
       to 2.5–3.0 equivalents.
      
    • Ensure efficient jacket cooling during the exotherm.

Q4: The final product is colored (pink/brown) instead of white/off-white.

  • Cause: Polymerization of unreacted glyoxalate intermediate or oxidation of phenolic impurities.

  • Fix:

    • Recrystallization: Dissolve crude acid in dilute NaOH, treat with activated carbon (5% w/w) at 50°C for 30 mins, filter, and re-acidify.

    • Solvent Wash: Wash the final filter cake with cold Ethyl Acetate to remove non-polar colored impurities.

Module 3: Visualized Workflows

Figure 1: Reaction Logic & Pathway

Caption: The "Oxalate-Peroxide" route avoids direct oxidation, using a glyoxalate intermediate (2) to facilitate mild ring opening to the target acid (3).

ReactionScheme Indanone 5,6-Dimethoxy-1-indanone (Starting Material) Intermediate Glyoxalate Intermediate (Enolate Salt) Indanone->Intermediate Step 1: Claisen Condensation (Toluene, 0°C -> RT) Oxalate Diethyl Oxalate + NaOMe Oxalate->Intermediate Target 2-(Carboxymethyl)-4,5- dimethoxybenzoic acid (Target Product) Intermediate->Target Step 2: Ring Opening (Exothermic, <25°C) Peroxide H2O2 / KOH (Oxidative Cleavage) Peroxide->Target

Figure 2: Workup & Isolation Flowchart

Caption: Critical unit operations for isolating high-purity product. Note the specific pH control point.

WorkupFlow RxnMix Reaction Mixture (Post-Oxidation) Quench Quench Excess Peroxide (Add NaHSO3) RxnMix->Quench PhaseSep Phase Separation (Discard Organic/Toluene Layer) Quench->PhaseSep Charcoal Optional: Carbon Treatment (Remove Color) PhaseSep->Charcoal Aqueous Layer (Product as Salt) Acidify Acidification (Add HCl to pH 2.0) Charcoal->Acidify Filter Filtration & Wash (Cold Water) Acidify->Filter Precipitation Dry Vacuum Drying (50°C) Filter->Dry

Module 4: Quantitative Data & Specifications

Table 1: Process Parameters for 1.0 kg Batch Scale

ParameterSpecificationCriticalityReason
NaOMe Addition Temp

HighPrevents polymerization of oxalate.

Equivalents
3.0 eqMediumExcess leads to over-oxidation; deficit lowers yield.
Quench pH pH < 2.0HighProduct is a dicarboxylic acid; pH > 3 causes yield loss.
Drying Temp

MediumHigh temp can cause decarboxylation (anhydride formation).
Expected Yield 70% - 85%N/ABased on molar conversion from Indanone.

References

  • ACS Omega (2024). Cellulose Ester-Based Aerogel: Lightweight and Highly Water-Absorbent. (Contains detailed experimental procedure for 4,5-dimethoxyhomophthalic acid synthesis from 5,6-dimethoxy-1-indanone).

  • Jiangxi Zhongding Biotechnology Co., Ltd. From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid. (Context on industrial scale-up and purity requirements).

  • National Institutes of Health (NIH). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (Reference for general scale-up of substituted benzoic acids and exotherm management).

  • Google Patents (CN102285878B). Method for preparing 2-halo-4,5-dimethoxy benzoic acid.[2] (Background on related dimethoxybenzoic acid derivatives and workup protocols).

Sources

Technical Support Center: Optimizing Reaction Kinetics for 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solvent Effects on Reaction Rates & Castagnoli-Cushman Cyclization Molecule ID: 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (Commonly: 4,5-Dimethoxyhomophthalic acid) Application: Precursor for 4,5-dimethoxyhomophthalic anhydride; Synthesis of Isoquinoline Alkaloids via Castagnoli-Cushman Reaction (CCR).

Introduction: The Kinetic Landscape

As a Senior Application Scientist, I often see researchers struggle with the reactivity of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid . While the electron-donating methoxy groups at positions 4 and 5 increase the electron density of the aromatic ring, the critical rate-determining step in most applications (specifically isoquinoline synthesis) is the in-situ formation of the cyclic anhydride and its subsequent reaction with imines (Castagnoli-Cushman Reaction).

Your choice of solvent is not merely about solubility; it dictates the transition state energy and the equilibrium between the open-chain diacid and the reactive cyclic anhydride.[1] This guide moves beyond basic solubility to the kinetic drivers of your reaction.

Module 1: Solvent Selection & Kinetic Profiles

The "Solvent Effect" Hierarchy

For reactions involving the cyclodehydration of this acid or its condensation with imines, solvent polarity and hydrogen-bonding capability are decisive.

Solvent ClassRepresentative SolventsKinetic ImpactMechanistic Insight
Fluorinated Alcohols (Accelerators) TFE (Trifluoroethanol) , HFIPHighest Rate (10-50x faster)Acts as a specific H-bond donor, activating the anhydride carbonyls without nucleophilic quenching. Stabilizes polar transition states.[1]
Polar Aprotic (Optimized) Acetonitrile (MeCN) , DMFHigh Rate Good solubility for the zwitterionic intermediates. MeCN is often the "Gold Standard" for yield/purity balance.[1]
Non-Polar Aromatic (Traditional) Toluene , XyleneModerate/Slow Often requires high thermal energy (reflux) to drive the reaction. Poor solubility of polar intermediates can lead to precipitation before reaction completion.[1]
Polar Protic (Inhibitors) Methanol, EthanolInhibited AVOID. Competitive nucleophilic attack opens the anhydride ring to form unreactive diesters or mono-esters.
Deep Dive: Why TFE and MeCN Outperform Toluene

Historically, researchers used Toluene with a Dean-Stark trap to remove water.[1] However, modern kinetic studies reveal that Acetonitrile (MeCN) often provides higher yields at lower temperatures (reflux ~82°C) compared to Toluene (110°C).[1]

The "Fluorine Effect": Recent literature demonstrates that 2,2,2-Trifluoroethanol (TFE) can drive these reactions at room temperature or -40°C, whereas Toluene requires reflux. TFE stabilizes the transition state via a microsolvation network, effectively lowering the activation energy (


).

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic bottlenecks where solvent choice is critical.

ReactionKinetics cluster_legend Solvent Impact Start Start: 4,5-Dimethoxyhomophthalic Acid dehydration Step 1: Dehydration (Rate Limiting) Start->dehydration Requires Heat or Dehydrating Agent Anhydride Intermediate: Cyclic Anhydride dehydration->Anhydride Accelerated by TFE Stabilized by MeCN CCR Step 2: Reaction with Imine (Castagnoli-Cushman) Anhydride->CCR Solvent Dependent Side1 Side Product: Diester/Monoester Anhydride->Side1 In MeOH/EtOH (Solvolysis) Product End Product: Tetrahydroisoquinoline CCR->Product Fast in TFE/MeCN Note1 TFE: Lowers Ea (Fastest) MeCN: Best Balance Toluene: Requires High Heat

Figure 1: Kinetic pathway highlighting the critical anhydride intermediate.[1][2] Note that protic solvents (MeOH) divert the pathway to side products.

Module 3: Troubleshooting & FAQs

Scenario 1: "My reaction stalls after 4 hours."
  • Diagnosis: The in-situ anhydride formation is likely equilibrium-limited by water accumulation.[1]

  • Corrective Action:

    • Switch Solvent: If using Toluene, switch to Acetonitrile .[1]

    • Add Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel to scavenge water produced during dehydration.

    • Check Reagents: Ensure your starting material is the acid, not a hydrolyzed salt.[1]

Scenario 2: "I see a new spot on TLC, but it's not my product."
  • Diagnosis: If you are using an alcohol solvent or wet solvent, you likely formed the mono-methyl ester via solvolysis of the anhydride.

  • Corrective Action:

    • Solvent Swap: Evaporate immediately and redissolve in anhydrous Dichloromethane (DCM) or MeCN .[1]

    • Dryness Check: Ensure all glassware is flame-dried. The anhydride intermediate is moisture-sensitive.[1]

Scenario 3: "The starting material won't dissolve."[1]
  • Context: 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid has poor solubility in non-polar solvents like Hexane or cold Toluene due to strong intermolecular hydrogen bonding (dimerization) of the carboxylic acids.[1]

  • Corrective Action:

    • Don't worry about initial suspension: In refluxing MeCN or Toluene, the solid will often dissolve as it reacts (Le Chatelier’s principle).[1]

    • Co-solvent: Use a small amount of DMF (5-10%) if homogeneity is strictly required, though this may complicate workup.[1]

Module 4: Standardized Kinetic Protocol

Objective: Monitor the reaction rate of 4,5-dimethoxyhomophthalic acid cyclization/condensation.

Reagents:

  • Substrate: 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (1.0 eq)

  • Reactant: Imine (1.0 eq) [For CCR]

  • Solvent: Anhydrous Acetonitrile (MeCN)[1]

  • Additive: Na2SO4 or 4Å MS (Optional water scavenger)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend the acid (1.0 mmol) in MeCN (5 mL, 0.2 M).

  • Activation: Add the imine.

    • Note: If the reaction is slow, pre-heat the acid in MeCN at reflux for 30 mins before adding the imine to generate the anhydride pool.

  • Initiation: Heat to reflux (82°C).

  • Sampling (Kinetic Data):

    • Take 50 µL aliquots at t=0, 15, 30, 60, 120 mins.

    • Quench aliquot immediately into cold MeOH (this converts unreacted anhydride to the methyl ester for easy HPLC tracking).[1]

  • Analysis: Run HPLC (C18 column, Water/MeCN gradient).

    • Tracking: Monitor the disappearance of the Acid peak and the appearance of the Isoquinoline product.[1]

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered LowYield Low Yield / Slow Rate Start->LowYield Impurity Unexpected Impurities Start->Impurity Solubility Poor Solubility Start->Solubility CheckSolvent Is solvent Protic? (MeOH, EtOH, Water) LowYield->CheckSolvent CheckWater Check Water Content. Did Anhydride Hydrolyze? Impurity->CheckWater HeatIt Heat to Reflux. Reaction drives dissolution. Solubility->HeatIt YesProtic YES: Stop. Switch to MeCN or Toluene. CheckSolvent->YesProtic Yes NoProtic NO: Is it Toluene? CheckSolvent->NoProtic No SwitchACN Switch to MeCN or add TFE catalyst NoProtic->SwitchACN Yes (Too slow) DrySolvent Use Anhydrous Solvent + Molecular Sieves CheckWater->DrySolvent

Figure 2: Decision support logic for common experimental deviations.[3][4]

References

  • Reaction Optimization & Solvent Effects in CCR

    • Krasavin, M., et al. (2022).[1] "The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolines."[1][5][6][7] Molecules, 27(23), 8462.[1] (Demonstrates Acetonitrile superiority over Toluene).[1]

    • [1]

  • Fluorinated Solvent Acceleration

    • Bouillon, J. P., et al. (2017).[1] "Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride." Journal of Organic Chemistry. (Details the "magic" effect of TFE on rate).

    • [1]

  • General Mechanism of Homophthalic Acid Reactivity

    • G. Uscumlic, et al. (2005).[1][8] "Solvent and structural effects on the kinetics of the reactions of cycloalkenylcarboxylic acids." International Journal of Chemical Kinetics.

    • [1]

Sources

Validation & Comparative

"2-(Carboxymethyl)-4,5-dimethoxybenzoic acid" vs other benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid and Other Biologically Active Benzoic Acid Derivatives

For researchers, scientists, and drug development professionals, a nuanced understanding of structure-activity relationships is fundamental to innovation. This guide provides an in-depth comparative analysis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid and a selection of structurally related, naturally occurring benzoic acid derivatives: gallic acid, protocatechuic acid, vanillic acid, and syringic acid. This document serves as a technical resource, offering a side-by-side examination of their chemical properties, synthesis, and biological activities, supported by experimental data and protocols.

Introduction: The Versatility of the Benzoic Acid Scaffold

The benzoic acid framework is a cornerstone in medicinal chemistry, lending itself to a vast array of substitutions that modulate its physicochemical and biological properties. This inherent versatility has led to the development of numerous therapeutic agents.[1] This guide focuses on 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, a synthetic derivative, and compares it with four widely studied phenolic acids. By examining their structural similarities and differences, we can elucidate the impact of various functional groups on their biological potential.

Physicochemical Properties: A Comparative Overview

The subtle variations in the substitution patterns on the benzene ring significantly influence the physicochemical properties of these molecules, which in turn affect their solubility, bioavailability, and interaction with biological targets.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)Appearance
2-(Carboxymethyl)-4,5-dimethoxybenzoic acid C₁₁H₁₂O₆240.21215 (decomp)[2][3]3.92 ± 0.36[2][3]White crystalline solid[4]
Gallic Acid C₇H₆O₅170.12250 (decomp)4.40White or pale fawn-colored crystalline solid
Protocatechuic Acid C₇H₆O₄154.12215-2174.48White to tan crystalline powder
Vanillic Acid C₈H₈O₄168.15210-2134.55White to off-white crystalline powder
Syringic Acid C₉H₁₀O₅198.17206-209[5]4.38White to yellowish crystalline powder

Synthesis and Preparation

The synthesis of these compounds varies from straightforward extraction from natural sources to multi-step chemical reactions.

Synthesis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

A plausible synthetic route to 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid can be adapted from established methods for similar benzoic acid derivatives.[6] One potential pathway involves the carboxylation of a suitably substituted toluene derivative.

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid start 3,4-Dimethoxyphenylacetic acid step1 Protection of Carboxylic Acid start->step1 e.g., Esterification step2 Ortho-lithiation step1->step2 e.g., n-BuLi step3 Carboxylation (CO2) step2->step3 Dry Ice step4 Deprotection step3->step4 e.g., Hydrolysis end_product 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid step4->end_product

Caption: Conceptual workflow for the synthesis of the target molecule.

Extraction of Natural Benzoic Acid Derivatives

Gallic acid, protocatechuic acid, vanillic acid, and syringic acid are abundant in various plant sources and are typically isolated through extraction and chromatographic purification.[7][8]

General Extraction and Isolation Protocol:

  • Maceration: Plant material is macerated with a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatographic Purification: The desired fraction is further purified using column chromatography (e.g., silica gel or Sephadex) to isolate the pure compound.

Comparative Biological Activities

While direct comparative data for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is limited, its structural features suggest potential antioxidant and anti-inflammatory properties. The comparison below is based on available data for the other derivatives and inferred potential for the target molecule.

Antioxidant Activity

Phenolic acids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[8] The antioxidant capacity is influenced by the number and position of hydroxyl groups on the aromatic ring.

Comparative In Vitro Antioxidant Activity (IC₅₀ Values):

CompoundDPPH Radical Scavenging (µg/mL)Nitric Oxide Radical Scavenging (µg/mL)
2-(Carboxymethyl)-4,5-dimethoxybenzoic acid Data not availableData not available
Gallic Acid ~5-10~10-20
Protocatechuic Acid ~8-15[8][9][10]~15-30
Vanillic Acid ~20-40[11][12][13]~30-60
Syringic Acid ~15-30~25-50
Ascorbic Acid (Standard) ~5-8~8-15

Note: The IC₅₀ values are approximate ranges compiled from various sources and may vary depending on the specific experimental conditions.

Mechanism of Antioxidant Action:

The primary mechanism of antioxidant activity for phenolic acids involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy.

G cluster_1 Antioxidant Mechanism of Phenolic Acids phenolic_acid Phenolic Acid (Ar-OH) phenoxyl_radical Phenoxyl Radical (Ar-O•) phenolic_acid->phenoxyl_radical Donates H• free_radical Free Radical (R•) neutralized_radical Neutralized Radical (RH) free_radical->neutralized_radical Accepts H•

Caption: General mechanism of free radical scavenging by phenolic acids.

Anti-inflammatory Activity

Several benzoic acid derivatives have demonstrated anti-inflammatory properties, often linked to their ability to modulate inflammatory pathways such as the NF-κB signaling cascade.[14]

Comparative In Vitro Anti-inflammatory Activity (IC₅₀ Values):

CompoundInhibition of Protein Denaturation (µg/mL)
2-(Carboxymethyl)-4,5-dimethoxybenzoic acid Data not available
Gallic Acid ~50-100
Protocatechuic Acid ~60-120
Vanillic Acid ~70-150
Syringic Acid 49.38 ± 0.56[15]
Diclofenac Sodium (Standard) ~10-20

Note: The IC₅₀ values are approximate ranges compiled from various sources and may vary depending on the specific experimental conditions.

Involvement in the NF-κB Signaling Pathway:

The NF-κB pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting the activation of NF-κB.

G cluster_2 Inhibition of NF-κB Signaling stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor stimuli->receptor iKK IKK Complex receptor->iKK ikB IκBα iKK->ikB Phosphorylates nfkb NF-κB ikB->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression phenolic_acid Phenolic Acid phenolic_acid->iKK Inhibits

Caption: Simplified diagram of NF-κB pathway inhibition by phenolic acids.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Nitric Oxide Radical Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of nitrite is measured using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS).

  • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • In a 96-well plate, add 50 µL of various concentrations of the test compound, 50 µL of the sodium nitroprusside solution, and 50 µL of PBS.

  • Incubate the plate at 25°C for 150 minutes.

  • Add 50 µL of the Griess reagent to each well.

  • Allow the color to develop for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of nitric oxide scavenging activity using a similar formula as for the DPPH assay.

  • The IC₅₀ value is determined from the concentration-response curve.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the properties and potential of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid in relation to well-characterized natural benzoic acid derivatives. While the available data for the target molecule is limited, its structural features suggest that it is a promising candidate for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. The provided experimental protocols offer a starting point for researchers to quantitatively assess its biological activities and directly compare them to the established profiles of gallic acid, protocatechuic acid, vanillic acid, and syringic acid. Future studies should focus on generating robust in vitro and in vivo data for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid to fully elucidate its therapeutic potential.

References

  • Jiangxi Zhongding Biotechnology Co., Ltd. (2025, December 16). From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. Retrieved from [Link]

  • MDPI. (2021). Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. Retrieved from [Link]

  • Functional Food Center. (2024, May 9). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • ResearchGate. (2011). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. Retrieved from [Link]

  • Functional Foods in Health and Disease. (2011, July 31). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. Retrieved from [Link]

  • Kakkar, S., & Bais, S. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. ISRN Pharmacology, 2014, 952943. [Link]

  • ResearchGate. (2023, August 23). Vanillic acid exhibits potent antiproliferative and free radical scavenging effects under in vitro conditions. Retrieved from [Link]

  • MDPI. (2023, March 6). The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid (PCA) Derivatives in Melanoma and Fibroblast Cell Lines. Retrieved from [Link]

  • MDPI. (2025, January 22). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. Retrieved from [Link]

  • PubMed. (2025, January 22). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. Retrieved from [Link]

  • ResearchGate. (2013). IN VITRO ANTI-INFLAMMATORY ACTIVITY OF SYRINGIC ACID. Retrieved from [Link]

  • ResearchGate. (2014). In Vitro Antioxidant and Anti-Inflammatory Activities of Protocatechualdehyde Isolated from Phellinus gilvus. Retrieved from [Link]

  • ResearchGate. (2014, December 20). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]

  • ResearchGate. IC 50 value DPPH scavenging activity of OSE, vanillin, and coumaric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. 2-(Acetoxymethyl)benzoic acid. Retrieved from [Link]

  • PubMed Central. (2021). Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Retrieved from [Link]

  • IJCRT. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • Wikipedia. Syringic acid. Retrieved from [Link]

  • Al-Ishaq, R. K., et al. (2021). Vanillic Acid Inhibited the Induced Glycation Using In Vitro and In Vivo Models. Molecules, 26(15), 4583. [Link]

  • IMSEAR. (2013). In Vitro Anti-Inflammatory Activity Of Syringic Acid. Retrieved from [Link]

  • SciSpace. (2011, July 31). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. Retrieved from [Link]

  • Google Patents. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • ResearchGate. (2015). In Vitro Antimicrobial Activity and Fungitoxicity of Syringic Acid, Caffeic Acid and 4-hydroxybenzoic Acid against Ganoderma Boninense. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 14). Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells. Retrieved from [Link]

  • ACS Publications. (2017, August 8). Solubility and Thermodynamic Behavior of Syringic Acid in Eight Pure and Water + Methanol Mixed Solvents. Retrieved from [Link]

  • YMER. A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • Google Patents. US4431840A - Process for preparing 2-benzoylbenzoic acids.
  • ResearchGate. (2020). Effect of Syringic acid on antioxidant biomarkers and associated inflammatory markers in mice model of asthma. Retrieved from [Link]

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Structural Confirmation of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (also referred to as 4,5-dimethoxyhomophthalic acid) is a critical pharmacophore intermediate, notably in the synthesis of isoquinoline alkaloids and cardiovascular agents like Ivabradine .[1]

In drug development, the primary analytical challenge with this molecule is not merely confirming its composition (


), but rigorously distinguishing it from its regioisomers (e.g., 3,4-dimethoxy or 5,6-dimethoxy analogs). A synthesis batch contaminated with a regioisomer can lead to dead-end cyclizations in subsequent steps.[2]

This guide compares the efficacy of four structural confirmation techniques, ranking them by their ability to resolve regiochemical ambiguity.

Part 1: Strategic Analysis & The Isomer Challenge

Before selecting a technique, one must understand the structural "trap." The molecule consists of a tetrasubstituted benzene ring.[2] The relative positions of the two methoxy groups and the two carbonyl-containing chains define the structure.[2][3]

The Critical Distinction:

  • Target Molecule (4,5-dimethoxy): Aromatic protons are at positions 3 and 6 (para-relationship).

  • Common Impurity (5,6-dimethoxy): Aromatic protons are at positions 3 and 4 (ortho-relationship).

This specific structural difference dictates the selection of the analytical method.

Decision Matrix: Technique Comparison
TechniqueSpecificity for RegioisomersThroughputCostPrimary Utility
1D NMR (

H)
High HighLowPrimary Confirmation. Detects para- vs. ortho-proton coupling.
2D NMR (HMBC/NOESY) Very High MediumMediumAbsolute Proof. Links side chains to specific ring positions.
HRMS (ESI) LowHighMediumElemental Formula. Confirms mass, but poor at isomer differentiation.
FTIR MediumHighLowFunctional Group Check. Confirms dicarboxylic acid state vs. anhydride.[2]
Single Crystal XRD Ultimate LowHighGold Standard. Required for new chemical entity (NCE) registration.
Part 2: Detailed Technical Analysis
1. Nuclear Magnetic Resonance (NMR) – The Workhorse

Status: Mandatory for Batch Release

Why it works: The magnetic environment of the aromatic protons is the "fingerprint" of the substitution pattern.[2]

  • 1H NMR Signature (DMSO-d6):

    • Aromatic Region (6.5 – 7.5 ppm): In the 4,5-dimethoxy isomer, the two aromatic protons (H-3 and H-6) are para to each other. Para-coupling is negligible (

      
       Hz). Expect two distinct singlets. 
      
    • Contrast: If the sample were the 5,6-dimethoxy isomer, the protons would be ortho, showing an AB system with a coupling constant of

      
       Hz.
      
    • Methylene Group: A sharp singlet around

      
       3.8–4.0 ppm corresponding to the 
      
      
      
      of the carboxymethyl group.[2]
  • 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation):

    • This is the self-validating step.[2] You must observe a correlation between the methylene protons (on the carboxymethyl arm) and the quaternary carbon of the ring (C-2), as well as the carbonyl carbon of the side chain.[2]

2. High-Resolution Mass Spectrometry (HRMS)

Status: Supporting Evidence

Why it works: Provides exact mass to


 ppm error, ruling out oxidation byproducts or demethylated impurities.
  • Ionization: ESI- (Negative Mode) is preferred due to the two carboxylic acid groups.[2]

  • Fragmentation Logic:

    • Precursor:

      
       (approx).
      
    • Diagnostic Loss: Dicarboxylic acids often undergo dehydration to form cyclic anhydrides in the source or collision cell, followed by loss of

      
       (44 Da) and 
      
      
      
      (18 Da).
    • Limitation: Isomers often share identical fragmentation pathways.[2] Do not rely on MS alone for structural assignment.[2]

3. Infrared Spectroscopy (FTIR)

Status: Quick Check for State

Why it works: Differentiates the "free acid" form from the "anhydride" form (a common degradation product in this class).[2]

  • Key Bands:

    • Conjugated C=O (Benzoic): Lower frequency (

      
       cm
      
      
      
      ).
    • Non-conjugated C=O (Acetic): Higher frequency (

      
       cm
      
      
      
      ).
    • Warning: If you see a doublet at 1760/1790 cm

      
      , your sample has cyclized to the homophthalic anhydride.
      
Part 3: Visualization of Logic & Workflow
Diagram 1: Structural Elucidation Decision Tree

This workflow illustrates the logical path to confirm the 4,5-dimethoxy regioisomer.

StructuralConfirmation Start Unknown Sample (C11H12O6) HRMS Step 1: HRMS (ESI-) Mass: 239.0561 [M-H]- Start->HRMS Confirm Formula NMR_1H Step 2: 1H NMR (DMSO-d6) Aromatic Region Analysis HRMS->NMR_1H Pass Singlets Two Singlets observed? NMR_1H->Singlets Isomer_45 Candidate: 4,5-Dimethoxy Isomer (Para-protons) Singlets->Isomer_45 Yes (Singlets) Isomer_56 Candidate: 5,6-Dimethoxy Isomer (Ortho-protons) Singlets->Isomer_56 No (Doublets, J~8Hz) NMR_2D Step 3: HMBC/NOESY Confirm Methylene-Ring Connectivity Isomer_45->NMR_2D Validation Final CONFIRMED STRUCTURE 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid NMR_2D->Final Correlations Match

Caption: Logic flow for distinguishing the target 4,5-dimethoxy isomer from ortho-coupled impurities.

Diagram 2: HMBC Correlation Map

Visualizing the critical long-range couplings required for proof.[2]

HMBC_Map cluster_legend Legend H_CH2 H (Methylene) 3.8 ppm C_Carbonyl C=O (Side Chain) ~172 ppm H_CH2->C_Carbonyl 2J Coupling C_Ring_Quat C-Ring (Quaternary) C-2 Position H_CH2->C_Ring_Quat 2J/3J Coupling H_Arom H-Aromatic (C-3) Singlet H_Arom->C_Ring_Quat 3J Coupling key Dashed Line = HMBC Correlation

Caption: Critical HMBC correlations. The methylene protons must correlate to the ring carbon that neighbors the aromatic proton.[2]

Part 4: Validated Experimental Protocol

To ensure reproducibility, follow this specific NMR protocol designed to prevent aggregation of the dicarboxylic acid.

Protocol: Definitive 1H/2D NMR Characterization
  • Sample Preparation:

    • Weigh 10–15 mg of the dried solid.[2] Note: Ensure the sample is free of residual solvents (EtOAc/DCM) which can overlap with the methylene signal.[2]

    • Dissolve in 0.6 mL of DMSO-d6 .

    • Critical Step: If signals are broad (due to hydrogen bonding dimers), add 1 drop of

      
        or warm the probe to 313 K (40°C) . This breaks the acid dimers and sharpens the peaks.[2]
      
  • Acquisition Parameters (600 MHz equivalent):

    • Pulse Sequence: zg30 (standard proton).

    • Scans: 16 (sufficient for 10mg).

    • Relaxation Delay (D1): Set to

      
       seconds. The quaternary carbons in the subsequent 13C/HMBC experiments relax slowly.[2]
      
  • Data Processing & Analysis:

    • Reference residual DMSO quintet to 2.50 ppm .[2]

    • Integration Check: Normalize the aromatic singlets to 1.00. The methoxy groups should integrate to 3.00 each, and the methylene singlet to 2.00.[2]

    • Purity Calculation:

      
      . Look for "satellite" doublets near the aromatic singlets indicating regioisomer contamination.[2]
      
References
  • Wishart, D., et al. (2022). NP-MRD: The Natural Products Magnetic Resonance Database.[2] (Data on methoxy-substituted benzoic acid derivatives and predicted shifts). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 637775 (Related Sinapic Acid derivatives and spectral data). [Link]

  • Bremer, et al. (2014).[3] Synthesis and crystal structures of phenylpropionic acids and homophthalic acid derivatives. (Provides crystallographic data for dimethoxy-substituted acid analogs). [Link]

  • Clifford, M.N., et al. (2005). Discriminating between isomers of substituted acids by LC-MS(n). (Methodology for MS fragmentation of hydroxy/methoxy cinnamic and benzoic acids). [Link]

Sources

"2-(Carboxymethyl)-4,5-dimethoxybenzoic acid" cytotoxicity in cancer cell lines vs normal cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (chemically known as 4,5-Dimethoxyhomophthalic acid or DMHA ).

Executive Summary for Researchers: If you are evaluating this specific compound for cytotoxicity, it is critical to distinguish between the acid itself (a relatively non-toxic biosynthetic precursor/scaffold) and its cyclized derivatives (Indenoisoquinolines), which are potent non-camptothecin Topoisomerase I inhibitors. This guide compares the baseline safety of the precursor against the high potency of its pharmacological derivatives.

Content Type: Comparative Technical Guide Subject: 4,5-Dimethoxyhomophthalic Acid (DMHA) vs. Indenoisoquinolines vs. Camptothecin Primary Application: Medicinal Chemistry / Topoisomerase I Inhibition

Compound Identity & Strategic Role

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (CAS: 3809-00-5) is widely recognized in medicinal chemistry as 4,5-Dimethoxyhomophthalic acid (DMHA) . It serves as the essential "A-ring/B-ring" building block for the synthesis of Indenoisoquinolines (e.g., Indotecan/LMP-400), a class of anticancer agents currently in clinical trials.

The Cytotoxicity Paradox
  • The Acid (DMHA): Exhibits low cytotoxicity and is classified as non-hazardous in standard safety data. It is increasingly used in "green chemistry" applications, such as cross-linking cellulose aerogels, due to its biocompatibility.

  • The Derivatives (Indenoisoquinolines): Exhibit extreme cytotoxicity (nanomolar potency) against cancer cell lines by stabilizing the Topoisomerase I-DNA cleavage complex.

Comparative Cytotoxicity: Precursor vs. Active Drug

The following table contrasts the cytotoxicity profile of the precursor (DMHA) against its active pharmaceutical derivatives and the standard of care (Camptothecin).

CompoundRoleCancer Cell IC₅₀ (MCF-7/A549)Normal Cell Toxicity (Fibroblasts/PBMC)Mechanism of Action
DMHA (Subject)Precursor / Scaffold > 100 µM (Inactive) Negligible Inert / Metabolic Intermediate
Indotecan (LMP-400) Active Derivative ~0.11 - 1.5 µM Moderate (Dose-dependent)Topoisomerase I Trapping (Interfacial)
Camptothecin Standard Control 0.01 - 0.5 µM High (Myelosuppression)Topoisomerase I Trapping (Unstable)
Doxorubicin Positive Control 0.01 - 0.1 µM High (Cardiotoxicity)DNA Intercalation / Topo II Inhibition

Key Insight: DMHA serves as an excellent negative control in structure-activity relationship (SAR) studies. Its lack of toxicity confirms that the biological activity of Indenoisoquinolines arises from the specific tetracyclic lactam structure formed during cyclization, not the benzoic acid moiety itself.

Mechanism of Action: The Transformation

The biological activity is "switched on" only after DMHA undergoes condensation and cyclization. The resulting Indenoisoquinoline structure mimics the DNA base pairs, allowing it to intercalate at the cleavage site created by Topoisomerase I.

Pathway cluster_legend Activity State DMHA DMHA (Precursor) [Inactive/Safe] Cyclization Chemical Cyclization (+ Schiff Base) DMHA->Cyclization Synthesis Indeno Indenoisoquinoline (LMP-400/Indotecan) [Active Drug] Cyclization->Indeno Forms Tetracyclic Core TopoComplex Topo I-DNA Cleavage Complex Indeno->TopoComplex Intercalates & Stabilizes Apoptosis Double-Strand Breaks & Apoptosis TopoComplex->Apoptosis Replication Fork Collision Safe Low Cytotoxicity Toxic High Cytotoxicity

Figure 1: The transition from the inert DMHA scaffold to the cytotoxic Indenoisoquinoline via chemical cyclization. The precursor lacks the planar rigidity required for DNA intercalation.

Experimental Protocol: Validating Differential Cytotoxicity

To objectively verify the safety of DMHA versus the potency of its derivatives, use the following self-validating MTT assay protocol.

Objective

Determine the "Safety Window" by calculating the Selectivity Index (SI) of DMHA compared to Indotecan/Doxorubicin.

Materials
  • Test Compound: 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (DMHA) (Dissolved in DMSO, stock 100 mM).

  • Positive Control: Indotecan (LMP-400) or Doxorubicin.

  • Cell Lines:

    • Cancer:[1] MCF-7 (Breast), HCT-116 (Colon).

    • Normal: HFF-1 (Human Foreskin Fibroblasts) or MCF-10A (Normal Breast Epithelium).

Workflow
  • Seeding:

    • Seed cells in 96-well plates (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • DMHA Serial Dilution: 0.1, 1, 10, 50, 100, 200 µM. (Note high range to prove non-toxicity).

    • Control Drug Dilution: 0.001, 0.01, 0.1, 1, 10 µM. (Note low range for potency).

    • Vehicle Control: DMSO (Final concentration < 0.5%).

  • Exposure:

    • Incubate cells with compounds for 72 hours . (Indenoisoquinolines require longer exposure than Doxorubicin for maximal effect).

  • Readout (MTT/MTS):

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis:

    • Calculate % Viability =

      
      .
      
    • Plot Dose-Response Curve using non-linear regression (GraphPad Prism).

Expected Results
  • DMHA: Flat dose-response curve. Viability should remain >80% even at 100 µM.

  • Indotecan/Doxorubicin: Sigmoidal curve with sharp drop in viability between 0.01 and 1 µM.

Why This Matters: The "Green" Advantage

Recent research utilizes DMHA not just as a drug precursor, but as a non-toxic cross-linker for cellulose aerogels. This confirms its safety profile in bulk applications.

  • Implication: If your cytotoxicity assay shows high toxicity for DMHA alone, suspect impurity (e.g., residual solvents, heavy metals) or pH artifacts (acidification of media at high concentrations), rather than intrinsic cellular toxicity.

References

  • Synthesis and Biological Evaluation of Indenoisoquinolines: Cushman, M., et al. "Synthesis of new indeno[1,2-c]isoquinolines: cytotoxic non-camptothecin topoisomerase I inhibitors." Journal of Medicinal Chemistry, 2000. Link

  • Clinical Development of LMP-400: Kummar, S., et al. "Phase I study of the indenoisoquinoline non-camptothecin topoisomerase I inhibitor indotecan (LMP400) in adults with relapsed solid tumors." Clinical Cancer Research, 2016. Link

  • DMHA in Green Chemistry: "Cellulose Ester-Based Aerogel: Lightweight and Highly Water-Absorbent." ACS Omega, 2024. Link

  • Safety Data Sheet (DMHA): Sigma-Aldrich SDS for 4,5-Dimethoxyhomophthalic acid (CAS 3809-00-5). Link

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, a compound also known as Homoveratric acid.[1][2] As a human metabolite of certain xenobiotics and a key intermediate in the synthesis of pharmaceuticals, understanding its binding specificity is critical for the accurate interpretation of immunoassays and the development of selective therapeutics.[2][3]

The binding of an antibody to a molecule other than its designated target is known as cross-reactivity.[4] This phenomenon, driven by structural similarities between molecules, can lead to false-positive results in diagnostic assays and off-target effects in drug action.[5][6][7] This document outlines robust methodologies for quantifying the cross-reactivity profile of Homoveratric acid against a panel of structurally related compounds, ensuring the reliability and validity of future research and clinical applications.

Rationale and Selection of Comparative Compounds

The core principle of a cross-reactivity study is to challenge a specific binding system (e.g., an antibody-antigen pair) with molecules that are structurally analogous to the target analyte.[4] The selection of these challenging compounds is a critical step that dictates the comprehensiveness of the assessment. For Homoveratric acid, the panel of selected analogs is based on metabolic relationships and structural similarity.

Target Analyte:

  • Homoveratric acid (HVA) : Also known as (3,4-Dimethoxyphenyl)acetic acid, this compound is a metabolite of interest.[1][2]

Selected Comparative Panel:

  • Veratric Acid : Shares the core 3,4-dimethoxybenzene structure but lacks the acetic acid side chain. Its inclusion tests the importance of the carboxymethyl group for binding.

  • Vanillic Acid : A key metabolite in the same pathway, differing by a hydroxyl group in place of a methoxy group. This comparison probes the influence of the methoxy- versus hydroxyl-substitution on recognition.

  • Isovanillic Acid : An isomer of vanillic acid, this compound helps to assess the positional importance of the functional groups on the benzene ring.

  • Homovanillic Acid : Structurally very similar, differing only in a hydroxyl group at position 4 instead of a methoxy group. As a major dopamine metabolite, its potential for cross-reactivity is of high clinical relevance.[2]

  • 3,4-Dimethoxyphenethylamine (DMPEA) : A precursor to Homoveratric acid, its presence can indicate exposure to certain xenobiotics.[2][8]

The structural relationships are depicted below to provide a clear visual rationale for their selection.

G cluster_target Target Analyte cluster_analogs Comparative Analogs HVA Homoveratric Acid (Target) VA Veratric Acid (Core Structure) HVA->VA Lacks carboxymethyl VNA Vanillic Acid (Metabolic Relative) HVA->VNA Different side chain HVA_analog Homovanillic Acid (Structural Homolog) HVA->HVA_analog -OH instead of -OCH3 DMPEA DMPEA (Precursor) HVA->DMPEA Metabolite of IVA Isovanillic Acid (Isomer) VNA->IVA Positional Isomer

Caption: Logical relationships between the target analyte and selected analogs.

Methodologies for Cross-Reactivity Assessment

To ensure a thorough and robust assessment, we employ two orthogonal, industry-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA

Competitive ELISAs are a cornerstone for quantifying small molecules in complex samples.[9][10][11] The principle relies on the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites.[11] High concentrations of the free analyte result in less binding of the labeled antigen and a weaker signal, providing a sensitive measure of cross-reactivity.[11]

The workflow is designed to be self-validating by including standards, controls, and the panel of potential cross-reactants.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Homoveratric Acid-Protein Conjugate p2 Wash Plate p1->p2 p3 Block with BSA to Prevent Non-specific Binding p2->p3 p4 Wash Plate p3->p4 r3 Add Mixture to Coated Plate r1 Prepare Standards (Homoveratric Acid) & Test Compounds (Analogs) r2 Mix Standards/Samples with Anti-Homoveratric Acid Antibody r1->r2 r2->r3 r4 Incubate to Allow Competition r3->r4 d1 Wash Away Unbound Antibody d2 Add Enzyme-Labeled Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate for Color Development d4->d5 d6 Add Stop Solution d5->d6 d7 Read Absorbance at 450 nm d6->d7 SPR_Workflow cluster_prep Chip Preparation & Immobilization cluster_binding Binding Analysis cluster_crossreact Cross-Reactivity Testing cluster_analysis Data Analysis s1 Activate Sensor Chip Surface (e.g., CM5 Chip with EDC/NHS) s2 Immobilize Anti-Homoveratric Acid Antibody onto Surface s3 Deactivate & Block Remaining Active Sites b1 Inject Homoveratric Acid (Analyte) at Various Concentrations b2 Monitor Association Phase b1->b2 b3 Switch to Running Buffer & Monitor Dissociation Phase b2->b3 b4 Regenerate Chip Surface b3->b4 c1 Sequentially Inject Each Analog Compound c2 Monitor Association & Dissociation for Each Analog c1->c2 c3 Regenerate Between Analogs c2->c3 a1 Fit Sensorgram Data to Kinetic Models (e.g., 1:1 Langmuir) a2 Calculate ka, kd, and KD for Each Compound

Sources

A Researcher's Guide to Benchmarking 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid Against Standard Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the potential of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid as a phosphodiesterase (PDE) inhibitor. We will explore the scientific rationale for this investigation, outline detailed experimental protocols for its characterization, and benchmark its hypothetical performance against well-established standard compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and assess the therapeutic potential of novel chemical entities in the context of PDE-mediated signaling pathways.

Introduction: The Rationale for Investigating 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid as a PDE Inhibitor

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The regulation of these second messengers is fundamental to a vast array of physiological processes. Consequently, inhibitors of PDEs have been successfully developed as therapeutics for a range of conditions, including erectile dysfunction, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[2][3]

The chemical scaffold of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, featuring a substituted benzoic acid moiety, bears structural resemblance to known pharmacophores present in various PDE inhibitors. The dimethoxy substitution pattern is a feature found in several compounds targeting the active site of PDEs. This structural analogy provides a strong impetus for investigating its potential as a novel PDE inhibitor. This guide will focus on a comparative analysis against inhibitors of PDE4 and PDE5, two of the most therapeutically relevant PDE families.

Selecting the Benchmarking Compounds: A Panel of Standards

To contextualize the inhibitory potential of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, a panel of standard, well-characterized PDE inhibitors is essential. The selection should include both non-selective and selective inhibitors to build a comprehensive profile of the test compound's activity and specificity.

  • 3-isobutyl-1-methylxanthine (IBMX): A non-selective PDE inhibitor, IBMX is a valuable tool for initial screening to determine if a compound has general PDE inhibitory activity.[4][5][6][7] Its broad activity across multiple PDE families provides a baseline for comparison.

  • Rolipram: A selective inhibitor of PDE4, an enzyme primarily involved in the hydrolysis of cAMP.[8][9][10][11][12] PDE4 inhibitors are of significant interest for their anti-inflammatory properties.[13][14]

  • Sildenafil, Tadalafil, and Vardenafil: These are potent and selective inhibitors of PDE5, which specifically hydrolyzes cGMP.[15][16][17][18] They are widely recognized for their therapeutic application in erectile dysfunction.[19]

Experimental Workflow: From Initial Screening to Potency Determination

The evaluation of a novel compound's PDE inhibitory activity should follow a logical and systematic progression. The workflow outlined below ensures a thorough characterization of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Isoform Selectivity Profiling cluster_2 Phase 3: Potency Determination A Non-selective PDE Inhibition Assay (vs. IBMX) B PDE4 Inhibition Assay (vs. Rolipram) A->B Proceed if active C PDE5 Inhibition Assay (vs. Sildenafil) A->C Proceed if active D IC50 Determination for Active Isoforms B->D Proceed if active C->D Proceed if active G cluster_workflow Fluorescence Polarization PDE Assay Workflow A Prepare serial dilutions of test compound and standards B Add assay buffer, compound/standard, and PDE enzyme to microplate A->B C Initiate reaction with fluorescently labeled cAMP/cGMP B->C D Incubate at room temperature C->D E Stop reaction and add binding agent D->E F Measure fluorescence polarization E->F G Calculate percent inhibition and determine IC50 F->G

Caption: Workflow for the Fluorescence Polarization PDE Assay.

Protocol 2: Luminescence-Based PDE Assay (e.g., PDE-Glo™)

This commercially available assay format measures PDE activity by quantifying the amount of remaining cyclic nucleotide after the enzymatic reaction. [20][21]The remaining cAMP or cGMP activates a protein kinase, which in turn consumes ATP. The amount of remaining ATP is then measured using a luciferase-based reaction, where the luminescent signal is inversely proportional to PDE activity. [21] Step-by-Step Methodology:

  • Compound Preparation: As described in Protocol 4.2.1.

  • PDE Reaction: In a microplate, combine the assay buffer, the test compound or standard inhibitor, the recombinant PDE enzyme, and the cAMP or cGMP substrate.

  • Incubation: Incubate the plate at room temperature for the desired reaction time.

  • Termination: Stop the PDE reaction by adding a termination buffer containing a potent PDE inhibitor (e.g., IBMX). [21]5. Detection: Add the detection solution containing ATP and protein kinase, followed by the Kinase-Glo® reagent.

  • Measurement: After a brief incubation, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of inhibition. Calculate the percent inhibition and determine the IC50 values.

Data Presentation and Interpretation: A Hypothetical Comparison

The following tables present hypothetical data to illustrate how the performance of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid ("Test Compound") would be compared against the standard inhibitors.

Table 1: Single-Point Screening for PDE Inhibition at 10 µM

CompoundPDE Isoform% Inhibition (at 10 µM)
Test Compound PDE485%
PDE530%
IBMX PDE495%
PDE592%
Rolipram PDE498%
PDE55%
Sildenafil PDE410%
PDE599%

Interpretation: In this hypothetical scenario, the test compound shows significant inhibition of PDE4 and weaker inhibition of PDE5, suggesting a degree of selectivity for PDE4.

Table 2: IC50 Values for PDE Inhibition

CompoundPDE4 IC50 (nM)PDE5 IC50 (nM)Selectivity (PDE5 IC50 / PDE4 IC50)
Test Compound 150500033.3
Rolipram 130 [8]>10,000>77
Sildenafil >10,0003.9<0.0004

Interpretation: The hypothetical IC50 values indicate that the test compound is a potent PDE4 inhibitor, although less selective than Rolipram. Its potency against PDE5 is significantly lower than that of Sildenafil.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the initial characterization of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid as a potential phosphodiesterase inhibitor. The proposed experimental workflow, from broad screening to the determination of isoform-specific potency, allows for a robust comparison against established standards. The hypothetical data presented herein illustrates how to interpret the outcomes of these assays to ascertain the compound's potency and selectivity profile.

Should experimental data align with the favorable hypothetical results, further investigations would be warranted. These could include:

  • Profiling against a broader panel of PDE isoforms: To fully understand the selectivity profile.

  • Mechanism of action studies: To determine the mode of inhibition (e.g., competitive, non-competitive).

  • Cell-based assays: To confirm activity in a more physiologically relevant context.

  • Structure-activity relationship (SAR) studies: To optimize the potency and selectivity of the chemical scaffold.

By following the principles and protocols outlined in this guide, researchers can systematically evaluate the potential of novel compounds like 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid and contribute to the development of next-generation therapeutics targeting PDE-mediated signaling pathways.

References

  • Healthline. (2020, November 20). PDE5 Inhibitors: Types, How They Work, What They Cost. [Link]

  • Centro Global de Ciudades. (2026, January 23). How ED pills from Walgreens fit into male sexual health. [Link]

  • PubMed. (n.d.). 2-Substituted-4-methoxybenzimidazole-based PDE4 Inhibitors. [Link]

  • PubMed Central. (n.d.). ROLIPRAM: A SPECIFIC PHOSPHODIESTERASE 4 INHIBITOR WITH POTENTIAL ANTIPSYCHOTIC ACTIVITY. [Link]

  • BPS Bioscience. (n.d.). Phosphodiesterase Screening and Profiling Services. [Link]

  • PubMed Central. (n.d.). Rolipram, a Phosphodiesterase 4 Inhibitor, Stimulates Inducible cAMP Early Repressor Expression in Osteoblasts. [Link]

  • MDPI. (2024, May 16). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. [Link]

  • BPS Bioscience. (n.d.). PDE1A Assay Kit. [Link]

  • Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. [Link]

  • PubMed Central. (2016, October 17). Phosphodiesterase 4 inhibitors and drugs of abuse: current knowledge and therapeutic opportunities. [Link]

  • PubMed. (2022, February 15). Phosphodiesterase (PDE) 5 inhibitors sildenafil, tadalafil and vardenafil impact cAMP-specific PDE8 isoforms-linked second messengers and steroid production in a mouse Leydig tumor cell line. [Link]

  • PubMed. (n.d.). The phosphodiesterase inhibitor isobutylmethylxanthine attenuates behavioral sensitization to cocaine. [Link]

  • BellBrook Labs. (2025, September 20). What is the Best Phosphodiesterase (PDE) Assay for HTS?. [Link]

  • New England Journal of Medicine. (2022, June 9). Trial of a Preferential Phosphodiesterase 4B Inhibitor for Idiopathic Pulmonary Fibrosis. [Link]

  • BPS Bioscience. (n.d.). Rolipram PDE4 27005. [Link]

  • PubMed. (2006, January). Phosphodiesterase inhibitors. [Link]

  • Wikipedia. (n.d.). Sildenafil. [Link]

  • PubMed. (2025, June 14). Phosphodiesterase 4B (PDE4B) inhibitors and their applications in recent years (2014 to early 2025). [Link]

  • NCBI Bookshelf. (n.d.). PDE5 Inhibitors. [Link]

  • PubMed. (n.d.). The phosphodiesterase inhibitor IBMX suppresses TNF-alpha expression in human adipocyte precursor cells: a possible explanation for its adipogenic effect. [Link]

Sources

Spectroscopic Confirmation of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of a target molecule is paramount. This guide provides an in-depth analysis of the spectroscopic methods used to confirm the successful synthesis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, a valuable building block in medicinal chemistry. We will explore a plausible synthetic route and detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Furthermore, we will compare these expected spectral data with those of a potential isomeric impurity, 3-(Carboxymethyl)-4,5-dimethoxybenzoic acid, to highlight the power and specificity of these analytical techniques in ensuring the purity and identity of the synthesized compound.

A Plausible Synthetic Pathway: From Indanone to Homophthalic Acid

A common and effective method for the synthesis of homophthalic acids, such as our target molecule, involves the oxidative cleavage of a corresponding indanone precursor. In this case, the synthesis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid can be envisioned to start from 5,6-dimethoxyindan-1-one.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Oxidative Cleavage 3,4-dimethoxyphenyl-propionic_acid 3-(3,4-Dimethoxyphenyl)propionic acid 5,6-dimethoxyindan-1-one 5,6-Dimethoxyindan-1-one 3,4-dimethoxyphenyl-propionic_acid->5,6-dimethoxyindan-1-one Intramolecular Friedel-Crafts Acylation PPA Polyphosphoric Acid (PPA) Target_Molecule 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid 5,6-dimethoxyindan-1-one->Target_Molecule Oxidation KMnO4 KMnO₄

Caption: Proposed synthetic workflow for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

Experimental Protocol: Synthesis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

Step 1: Synthesis of 5,6-dimethoxyindan-1-one

  • To a stirred solution of 3-(3,4-dimethoxyphenyl)propionic acid (1 equivalent) in a suitable solvent such as dichloromethane, add polyphosphoric acid (PPA) (10 equivalents by weight).

  • Heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5,6-dimethoxyindan-1-one, which can be purified by column chromatography or recrystallization.

Step 2: Oxidation to 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

  • Dissolve 5,6-dimethoxyindan-1-one (1 equivalent) in a mixture of acetone and water.

  • Cool the solution in an ice bath and add potassium permanganate (KMnO₄) (3-4 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture and wash the precipitate with hot water.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system like ethanol/water to obtain pure 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

Spectroscopic Confirmation of the Target Molecule

The following sections detail the expected spectroscopic data for the successful synthesis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for identifying the number and types of protons in a molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid Protons10.0 - 12.0Broad Singlet2HThe acidic protons of the two carboxylic acid groups are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange.
Aromatic Proton (H-6)~7.5Singlet1HThis proton is ortho to a carboxylic acid group, which is electron-withdrawing, causing a downfield shift.
Aromatic Proton (H-3)~6.9Singlet1HThis proton is ortho to a methoxy group and para to the carboxymethyl group, resulting in an upfield shift compared to H-6.
Methoxy Protons3.8 - 3.9Singlet6HThe protons of the two methoxy groups are in a similar chemical environment and will appear as a single sharp peak.
Benzylic Protons (-CH₂-)~3.7Singlet2HThese protons are adjacent to both an aromatic ring and a carboxylic acid group, leading to a downfield shift.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carboxylic Acid Carbons170 - 180The carbonyl carbons of the carboxylic acid groups are significantly deshielded.
Aromatic Quaternary Carbons (C-4, C-5)145 - 155These carbons are attached to the electron-donating methoxy groups, resulting in a downfield shift.
Aromatic Quaternary Carbons (C-1, C-2)125 - 135These carbons are attached to the carboxylic acid and carboxymethyl groups.
Aromatic CH Carbons (C-3, C-6)110 - 120These carbons are shielded by the methoxy groups.
Methoxy Carbons55 - 60Typical chemical shift for methoxy group carbons.
Benzylic Carbon (-CH₂-)35 - 45This carbon is deshielded by the adjacent aromatic ring and carboxylic acid.
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Appearance Rationale
O-H Stretch (Carboxylic Acid)2500 - 3300Very BroadCharacteristic broad absorption due to hydrogen bonding of the carboxylic acid dimers.[1]
C-H Stretch (Aromatic)3000 - 3100Sharp, MediumTypical for C-H bonds on an aromatic ring.
C-H Stretch (Aliphatic)2850 - 3000Sharp, MediumCorresponding to the methoxy and methylene C-H bonds.
C=O Stretch (Carboxylic Acid)1680 - 1720Strong, SharpThe carbonyl stretch of the carboxylic acid is a very prominent peak.[1]
C=C Stretch (Aromatic)1450 - 1600Medium to WeakAbsorptions characteristic of the aromatic ring.
C-O Stretch (Ethers & Acids)1200 - 1300StrongArising from the C-O bonds of the methoxy and carboxylic acid groups.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected molecular ion peak for C₁₁H₁₂O₆ would be at m/z = 240.06.

  • Key Fragmentation Patterns: Aromatic carboxylic acids often show characteristic fragmentation patterns.[2][3][4]

    • Loss of H₂O (m/z = 222): Dehydration from the carboxylic acid groups.

    • Loss of CO₂ (m/z = 196): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Loss of a methoxy group (•OCH₃, m/z = 209): Cleavage of the ether bond.

    • Loss of the carboxymethyl group (•CH₂COOH, m/z = 181): Cleavage of the bond between the aromatic ring and the methylene group.

    • McLafferty Rearrangement: While less common for this specific structure, it is a possibility to consider in the fragmentation analysis.

Comparative Analysis: Distinguishing from an Isomeric Impurity

During the synthesis, the formation of an isomeric byproduct is a possibility. A plausible isomer is 3-(Carboxymethyl)-4,5-dimethoxybenzoic acid . Spectroscopic analysis is crucial to differentiate the target molecule from this potential impurity.

Isomer_Comparison cluster_HNMR ¹H NMR Differences cluster_CNMR ¹³C NMR Differences Target 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid Target_HNMR Two distinct aromatic singlets. Target->Target_HNMR Exhibits Target_CNMR Distinct chemical shifts for quaternary carbons C1 and C2. Target->Target_CNMR Shows Isomer 3-(Carboxymethyl)-4,5-dimethoxybenzoic acid Isomer_HNMR Two aromatic protons as doublets (ortho coupling). Isomer->Isomer_HNMR Exhibits Isomer_CNMR Different chemical shifts for quaternary carbons C1 and C3. Isomer->Isomer_CNMR Shows

Caption: Key spectroscopic differences between the target molecule and a potential isomeric impurity.

Predicted Spectroscopic Data for 3-(Carboxymethyl)-4,5-dimethoxybenzoic Acid
  • ¹H NMR: The most significant difference would be in the aromatic region. Instead of two singlets, the spectrum would show two doublets due to ortho-coupling between the two adjacent aromatic protons.

  • ¹³C NMR: The chemical shifts of the aromatic carbons would differ due to the different substitution pattern. Specifically, the chemical shifts of the quaternary carbons attached to the carboxylic acid and carboxymethyl groups would be distinct from those in the target molecule.

  • IR and MS: The IR spectra would be very similar, as both isomers contain the same functional groups. The mass spectra would also be very similar, potentially showing minor differences in the relative intensities of fragment ions, but the molecular ion peak would be identical.

The subtle but clear differences in the NMR spectra provide the definitive evidence to distinguish between the desired product and its isomer, underscoring the importance of high-resolution NMR in synthetic chemistry.

Conclusion

The successful synthesis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid can be confidently confirmed through a combination of spectroscopic techniques. While IR and mass spectrometry provide crucial information about the presence of key functional groups and the molecular weight, ¹H and ¹³C NMR are indispensable for the unambiguous determination of the correct isomeric structure. By comparing the experimental data with the predicted spectra outlined in this guide, and by being vigilant for the potential presence of isomers, researchers can ensure the integrity of their synthetic products, a critical step in the drug discovery and development pipeline.

References

  • PrepChem.com. (n.d.). Synthesis of 2-benzoyl-4,5-dimethoxybenzoic acid. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
  • MySkinRecipes. (n.d.). 2-(carboxymethyl)-4,5-dimethoxybenzoic acid. Retrieved February 2, 2026, from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-carboxymethyl-5-methoxy-benzoic acid. Retrieved February 2, 2026, from [Link]

  • Jiangxi Zhongding Biotechnology Co., Ltd. (2025, December 16). From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 2, 2026, from [Link]

  • University of the West Indies. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 2, 2026, from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). homophthalic acid and anhydride. Retrieved February 2, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved February 2, 2026, from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved February 2, 2026, from [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US6797838B2 - Process for preparing homophthalate derivatives.
  • Zenodo. (n.d.). Convenient Preparation of Homophthalic Acids. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Retrieved February 2, 2026, from [Link]

  • Journal of Organic & Pharmaceutical Chemistry. (n.d.). Synthesis and structural characterization of homophthalic acid and 4,4-bipyridine. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 2, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 2, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 2, 2026, from [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US6844440B2 - Process for the preparation of donepezil.
  • Chinese Journal of Modern Applied Pharmacy. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). homophthalic acid and anhydride. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. Retrieved February 2, 2026, from [Link]

  • YouTube. (2022, December 17). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. Retrieved February 2, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 2, 2026, from [Link]

  • NMRium. (n.d.). Predict NMR spectra. Retrieved February 2, 2026, from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved February 2, 2026, from [Link]

  • ChemDoodle. (n.d.). Demos > Simulate NMR and MS. Retrieved February 2, 2026, from [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A mechanistic study on the Hooker oxidation: synthesis of novel indane carboxylic acid derivatives from lapachol. Retrieved February 2, 2026, from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

[1][2]

Executive Summary & Chemical Profile[1][2]

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (also known as 4,5-Dimethoxyhomophthalic acid) is a critical dicarboxylic acid intermediate, frequently utilized in the synthesis of acetylcholinesterase inhibitors like Donepezil.[1][2]

Effective disposal requires treating this material not merely as "trash," but as a bioactive precursor with significant acidity.[2] The protocols below prioritize high-temperature incineration to ensure complete destruction of the pharmacophore structure, preventing environmental accumulation.

Physicochemical Data for Disposal Logic
ParameterSpecificationOperational Implication
CAS Number 38303-36-5Use for waste manifesting and inventory tracking.[1][2]
Physical State Solid (Crystalline Powder)High risk of dust generation; requires respiratory protection.[1][2]
Acidity (pKa) ~3.5 - 4.5 (COOH groups)Do not mix with strong bases or oxidizers in waste streams.[1][2]
Solubility Low in water; Soluble in DMSO/MethanolRinse residues with organic solvents, not just water.[1][2]
Hazard Codes H315, H319, H335Irritant to eyes, skin, and respiratory tract.[1][2]

Pre-Disposal: Stabilization & Segregation

Before contacting waste management services, the researcher must stabilize the waste at the point of generation.

A. Waste Segregation Rules (The "Never Mix" List)
  • Oxidizers: Never dispose of this organic acid in containers holding nitric acid, perchloric acid, or permanganates.[2] This can lead to rapid exothermic oxidation or fire.

  • Cyanides/Sulfides: As an acid, it can liberate toxic HCN or H₂S gas if mixed with cyanide or sulfide salts.[2]

  • Sharps: Segregate chemically contaminated sharps (needles/syringes used with the compound) into rigid bio-hazard/sharps containers, not general chemical waste.

B. Container Selection
  • Solid Waste: Use wide-mouth High-Density Polyethylene (HDPE) jars.[1] Glass is acceptable but poses a breakage risk during transport.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., Methanol, Ethyl Acetate), use standard solvent waste carboys (HDPE or Steel, depending on solvent flammability).[2]

Detailed Disposal Protocols

Scenario A: Solid Substance Disposal (Surplus Inventory)

*Primary Method: Lab Pack Service (Incineration) _

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.[1][2][3][4]

    • Hazard Checkbox: Irritant, Acidic.[2]

    • State: Solid.

  • Primary Containment: Ensure the screw cap is TFE-lined and tightened. Tape the cap with electrical or duct tape to prevent loosening due to vibration during transit.

  • Secondary Containment: Place the jar into a clear polyethylene bag (zip-lock) to contain any potential leakage.

  • Storage: Store in the "Organic Acids" or "General Organic Solids" satellite accumulation area until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Rinsates)

*Primary Method: Fuel Blending/Incineration _

  • pH Check: If the waste stream is primarily aqueous, check the pH. If pH < 2, it is a RCRA D002 (Corrosive) waste.[2]

  • Solvent Compatibility: If the carrier solvent is halogenated (e.g., DCM), segregate into "Halogenated Waste." If non-halogenated (e.g., Methanol), segregate into "Non-Halogenated Waste."[2]

  • Precipitation Risk: This compound may precipitate out of solution when mixed with other waste streams. Do not fill waste containers >90% full to allow for safe expansion and agitation.

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for classifying and processing this specific waste stream.

DisposalLogicStartWaste Generation:2-(Carboxymethyl)-4,5-dimethoxybenzoic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidContamSharpsIs it on Sharps/Glass?Solid->ContamSharpsSharpsBinDispose inChem-Contaminated Sharps BinContamSharps->SharpsBinYesSolidJarPlace in HDPE JarLabel: 'Organic Acid Solid'ContamSharps->SolidJarNoSolventCheckCarrier Solvent Type?Liquid->SolventCheckHaloHalogenated(e.g., DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(e.g., MeOH, DMSO)SolventCheck->NonHaloHaloWasteSegregate: Halogenated Waste(High Temp Incineration)Halo->HaloWasteFuelBlendSegregate: Flammable Waste(Fuel Blending)NonHalo->FuelBlend

Figure 1: Decision tree for segregating 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid waste streams.

Emergency Spill Response Protocol

In the event of a benchtop spill (solid powder), do not use compressed air or brooms that generate dust. Follow this wet-method cleanup to minimize inhalation risk (H335).

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(Nitrile Gloves, N95/Respirator, Goggles)Alert->PPECover3. Cover Spill(Use damp paper towels to prevent dust)PPE->CoverCollect4. Collect(Scoop into sealable bag/jar)Cover->CollectClean5. Decontaminate(Wash surface with weak base/soap)Collect->Clean

Figure 2: Step-by-step spill response workflow minimizing dust generation.[1][2]

Spill Cleanup Steps:
  • Isolate: Mark the area. If a large amount (>100g) is spilled, ensure ventilation is active.

  • PPE: Wear double nitrile gloves , safety goggles, and an N95 respirator (or half-mask) to prevent inhaling dust.[2]

  • Neutralization/Absorption:

    • Cover the powder gently with paper towels dampened with water or a dilute sodium bicarbonate (5%) solution. This prevents dust from becoming airborne.[2][5][6]

    • Why? The bicarbonate neutralizes the carboxylic acid groups, increasing solubility and safety.

  • Collection: Scoop the damp material into a hazardous waste bag or jar.

  • Final Wash: Wipe the surface with soap and water to remove methoxy-residues.

Regulatory & Compliance Notes

  • RCRA Status (USA): While 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is not typically P-listed or U-listed by specific name, it must be evaluated for characteristics.[1][2] If disposed of in a solution with pH < 2, it carries waste code D002 .[2]

  • Destruction Efficiency: As a pharmaceutical intermediate, the goal is zero environmental release.[7] Incineration is the only recommended disposal method to ensure the breakdown of the benzene ring structure.

References

  • PubChem. (n.d.). 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.